1-Bromo-3-chloro-4-fluoro-2-iodobenzene
Description
Properties
IUPAC Name |
1-bromo-3-chloro-4-fluoro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFATNKBGAHZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Harnessing Orthogonal Halogen Reactivity: A Technical Guide to 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
Abstract For drug development professionals and synthetic chemists, polyhalogenated arenes represent highly versatile, albeit complex, building blocks. 1-Bromo-3-chloro-4-fluoro-2-iodobenzene is a prime example of a tetra-halogenated scaffold offering orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic logic governing its site-selective functionalization, and validated experimental protocols for its application in advanced organic synthesis.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline metrics of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene is critical for predicting its behavior in solution and its pharmacokinetic potential as a structural motif. The presence of four distinct halogens significantly alters the electron density of the benzene ring, lowering its pKa and increasing its lipophilicity[1].
Table 1: Quantitative Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-Bromo-3-chloro-4-fluoro-2-iodobenzene |
| CAS Number | 2226439-58-1[1] |
| Molecular Weight | 335.34 g/mol [1] |
| Molecular Formula | C₆H₂BrClFI[1] |
| SMILES String | IC1=C(Cl)C(F)=CC=C1Br[1] |
| LogP (Predicted) | 3.8462[1] |
| Topological Polar Surface Area (TPSA) | 0 Ų[1] |
| Hydrogen Bond Donors/Acceptors | 0 / 0[1] |
| Physical Form | Solid[2] |
The Causality of Orthogonal Reactivity
In transition-metal-catalyzed cross-coupling, the reactivity of a carbon-halogen bond is inversely proportional to its Bond Dissociation Energy (BDE). For 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, the BDE gradient is strictly defined: C-I < C-Br < C-Cl << C-F .
When exposed to a low-valent metal complex like Palladium(0), oxidative addition occurs selectively at the C-I bond. The causality here is fundamentally thermodynamic; the activation energy required to cleave the C-I bond is significantly lower than that of the C-Br bond. Furthermore, the highly electronegative fluorine at the C4 position exerts a strong inductive electron-withdrawing effect (-I). This depletes the electron density of the aromatic ring, making it highly electrophilic and thereby accelerating the nucleophilic attack of the Pd(0) species.
If the reaction temperature is strictly controlled (kinetic control), the catalyst will preferentially insert into the C-I bond, leaving the C-Br, C-Cl, and C-F bonds intact for subsequent, orthogonal functionalizations.
Figure 1: Kinetic control of Pd(0) oxidative addition favoring C-I over C-Br cleavage.
Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
To leverage the orthogonal reactivity, we outline a self-validating protocol for the selective arylation at the C2 (iodine) position.
Methodological Causality
-
Stoichiometry: Exactly 1.0 equivalent of the arylboronic acid is used to prevent over-coupling at the bromine site.
-
Temperature Control: The reaction is capped at 60°C. Exceeding this thermal threshold provides the activation energy necessary for competitive C-Br insertion.
-
Base Selection: A mild base (Na₂CO₃) is utilized. Stronger bases (like KOtBu) could trigger premature defluorination or unwanted nucleophilic aromatic substitution (SNAr) at the highly activated C4 position.
Step-by-Step Workflow
-
Preparation (Inert Atmosphere): In a flame-dried Schlenk flask under nitrogen, combine 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 mmol), the desired arylboronic acid (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed THF (8 mL) and a degassed aqueous solution of Na₂CO₃ (2.0 M, 2 mL). Causality: Degassing prevents the oxidation of Pd(0) to inactive Pd(II) species by atmospheric oxygen.
-
Thermal Activation: Heat the biphasic mixture to 60°C with vigorous stirring for 12 hours.
-
Self-Validation (LC-MS Monitoring): At 10 hours, sample the organic layer for LC-MS analysis. Validation Checkpoint: The mass spectrum must show the target product mass with a distinct 1:1 isotopic doublet (M / M+2) characteristic of a single retained bromine atom. If a singlet mass corresponding to a diarylated product appears, the kinetic control has failed.
-
Quench and Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Step-by-step experimental workflow for site-selective Suzuki-Miyaura coupling.
Safety, Handling, and Storage Standards
Due to its halogenated nature, 1-Bromo-3-chloro-4-fluoro-2-iodobenzene requires strict adherence to laboratory safety protocols. According to established Safety Data Sheets (SDS), the compound is classified under GHS as Harmful if swallowed (H302), and it causes skin (H315), eye (H319), and respiratory irritation (H335)[3].
-
Storage Causality: The compound must be stored at 4°C (or 2-8°C) and strictly protected from light[1][3]. Exposure to UV/visible light can induce homolytic cleavage of the weak C-I bond, leading to the formation of iodine radicals and subsequent degradation of the material.
-
Handling: All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and protective clothing[3].
-
Spill Mitigation: In the event of a spill, absorb with finely-powdered liquid-binding material (e.g., diatomite) and decontaminate surfaces with alcohol[3].
References
Sources
Thermodynamic Stability and Orthogonal Reactivity of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene: A Comprehensive Guide for Scaffold-Based Drug Discovery
Executive Summary
In modern pharmaceutical development, polyhaloarenes serve as highly modular scaffolds for the rapid synthesis of complex active pharmaceutical ingredients (APIs). Among these, 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (CAS: 2226439-58-1) stands out as a masterclass in structural design[1]. By featuring four distinct halogens on a single aromatic ring, it offers four potential vectors for functionalization. However, successfully utilizing this scaffold requires a deep understanding of its thermodynamic stability, bond dissociation energies (BDEs), and the resulting kinetic implications. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for exploiting the orthogonal reactivity of this unique molecule.
Structural and Thermodynamic Profiling
The thermodynamic stability of a carbon-halogen bond in a polyhalogenated system is not merely a function of the isolated BDE; it is heavily governed by the contiguous placement of bulky substituents. In 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, positions 1 through 4 are occupied by Br, I, Cl, and F, respectively.
The van der Waals radii of Iodine (1.98 Å) and Bromine (1.85 Å) create massive steric repulsion when situated ortho to one another. This steric clash forces the C-I and C-Br bonds to distort out of the ideal planar geometry of the aromatic ring. This out-of-plane distortion reduces the overlap between the halogen p-orbitals and the aromatic π-system, preventing resonance stabilization and raising the ground-state energy of the molecule. Furthermore, the anisotropic distribution of electron density in these halogens creates complex electrostatic potentials that further destabilize the contiguous bonds[2].
Table 1: Thermodynamic Parameters of Carbon-Halogen Bonds in the Tetrahaloarene Scaffold
| Bond | Ring Position | Approx. Bond Dissociation Energy (kcal/mol) | van der Waals Radius (Å) | Electronegativity (Pauling) |
| C–I | 2 | ~65.0 | 1.98 | 2.66 |
| C–Br | 1 | ~81.0 | 1.85 | 2.96 |
| C–Cl | 3 | ~96.0 | 1.75 | 3.16 |
| C–F | 4 | ~115.0 | 1.47 | 3.98 |
Note: BDE values are based on standard homolytic cleavage enthalpies at 298 K[3]. The immense steric strain at positions 1, 2, and 3 further lowers the effective activation barrier for the C-I and C-Br bonds.
Mechanistic Causality in Orthogonal Reactivity
The thermodynamic destabilization of the C-I bond directly lowers the activation energy ( Ea ) required for oxidative addition by low-valent transition metals, such as Pd(0). This creates a highly predictable, orthogonal reactivity profile[4].
Electronic Acceleration: The highly electronegative fluorine at position 4 exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic π-system. This renders the entire arene electron-deficient. In the context of cross-coupling, an electron-deficient arene accelerates the oxidative addition step, as the electron-rich Pd(0) center can more readily donate electron density into the antibonding orbital (σ*) of the C-I bond. This electronic acceleration, combined with the steric destabilization of the C-I ground state, creates a highly reactive, kinetically favored vector at position 2.
By carefully modulating the thermal energy introduced into the system, chemists can selectively cleave the C-I bond without perturbing the C-Br, C-Cl, or C-F bonds.
Fig 1: Thermodynamic BDE-driven orthogonal cross-coupling pathway of the tetrahaloarene scaffold.
Self-Validating Experimental Methodologies
To harness this scaffold effectively, experimental protocols must be designed with built-in causality and validation checkpoints.
Protocol A: Thermal Stability Profiling via TGA/DSC
This protocol establishes the bulk thermodynamic stability and homolytic cleavage thresholds of the scaffold.
-
Sample Preparation: Weigh exactly 5.0 mg of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene into an aluminum crucible.
-
Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard.
-
Causality: Indium possesses a highly precise melting point (156.6°C), ensuring the thermocouple is perfectly calibrated for the critical 100-200°C range where the weakened C-I bond begins to thermally destabilize.
-
-
Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a strict nitrogen atmosphere (50 mL/min).
-
Causality: The nitrogen atmosphere prevents oxidative degradation (combustion). This ensures that any measured exothermic decomposition peak is strictly a function of the molecule's intrinsic homolytic bond dissociation energy.
-
-
Data Analysis: Identify the onset of the decomposition exotherm to define the upper thermal limit for subsequent chemical reactions.
Protocol B: Temperature-Controlled Site-Selective Suzuki-Miyaura Coupling
This protocol leverages the BDE hierarchy to achieve >99% regioselectivity at the C-I bond.
Fig 2: Self-validating experimental workflow for temperature-controlled site-selective cross-coupling.
-
Reagent Assembly: In a nitrogen-filled glovebox, combine 1.0 eq of the tetrahaloarene, 1.05 eq of phenylboronic acid, 0.02 eq of Pd(PPh3)4, and 2.0 eq of anhydrous K2CO3.
-
Solvent Addition: Dissolve the mixture in degassed toluene/water (4:1 v/v).
-
Causality: Toluene solubilizes the highly lipophilic polyhaloarene, while water dissolves the K2CO3 base. This biphasic system facilitates the transmetalation step of the catalytic cycle without requiring the high temperatures usually needed to force solubility in monophasic systems.
-
-
Thermal Control: Heat the mixture strictly to 40°C for 12 hours.
-
Causality: The thermal energy at 40°C is sufficient to overcome the activation barrier for C-I oxidative addition (due to its low ~65 kcal/mol BDE) but is fundamentally insufficient to break the C-Br bond (~81 kcal/mol).
-
-
Quench and Extraction: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate in vacuo.
-
GC-MS Validation (Self-Validating Checkpoint): Analyze the crude mixture via Gas Chromatography-Mass Spectrometry.
-
Trustworthiness: The mass spectrum must show the exact mass of the mono-arylated product. If the temperature control failed during Step 3, a di-arylated mass peak will appear, instantly invalidating the run.
-
Implications for Drug Development
The thermodynamic instability of the C-I and C-Br bonds in 1-Bromo-3-chloro-4-fluoro-2-iodobenzene is not a flaw; it is a highly programmable feature. For drug development professionals, this scaffold allows for the rapid, sequential attachment of diverse pharmacophores. By mapping the thermodynamic BDEs to specific kinetic reaction temperatures, researchers can automate the synthesis of massive, structurally diverse chemical libraries from a single starting material, drastically reducing the time required for hit-to-lead optimization in medicinal chemistry.
References
-
Title: Bond dissociation energy Source: Wikipedia URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PubMed (NIH) URL: [Link]
-
Title: The Halogen Bond Source: Chemical Reviews (ACS Publications) URL: [Link]
Sources
Polyhalogenated Benzene Derivatives: A Technical Guide to Synthesis, ADME Impact, and Toxicology
Executive Summary
Polyhalogenated benzene derivatives—arenes substituted with multiple halogen atoms (fluorine, chlorine, bromine, or iodine)—occupy a paradoxical space in modern science. In medicinal chemistry, they are highly prized scaffolds used to fine-tune lipophilicity, enhance metabolic stability, and modulate target-binding thermodynamics. Conversely, in environmental toxicology, many polyhalogenated arenes are classified as persistent organic pollutants (POPs) due to their resistance to degradation and potent activation of nuclear receptor pathways[1].
This whitepaper provides an in-depth analysis of polyhalogenated benzenes, bridging the gap between their physicochemical properties, toxicological mechanisms, and the advanced synthetic methodologies required for their site-selective functionalization.
Physicochemical Modulation in Drug Design
The strategic installation of multiple halogens onto a benzene ring is a foundational tactic in rational drug design. The causality behind this approach lies in the unique electronic and steric perturbations introduced by halogens:
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes primarily metabolize aromatic rings via electrophilic oxidation, forming transient arene oxides. Polyhalogenation withdraws electron density from the π -system via the inductive effect (-I), significantly raising the activation energy required for CYP450-mediated oxidation. Furthermore, the steric bulk of halogens (particularly chlorine and bromine) physically blocks the enzyme's active site from accessing vulnerable C-H bonds.
-
Lipophilicity (logP) Enhancement: Halogens are highly lipophilic. The sequential addition of halogens to a benzene ring predictably increases the partition coefficient (logP), which drives passive membrane permeability and enhances blood-brain barrier (BBB) penetration.
-
pKa Modulation: The strong electron-withdrawing nature of polyhalogenated rings significantly lowers the pKa of adjacent functional groups (e.g., amines or alcohols), altering the ionization state of the drug at physiological pH and optimizing receptor binding kinetics.
Quantitative Data Summary
The following table summarizes the quantitative shifts in physicochemical and reactivity metrics as a benzene ring becomes progressively halogenated.
| Property | Benzene | Monochlorobenzene | 1,3,5-Trichlorobenzene | Hexachlorobenzene | Impact on Drug Development |
| Lipophilicity (logP) | 2.13 | 2.84 | 4.02 | 5.73 | Enhances membrane permeability; extreme values risk off-target toxicity. |
| C-X Bond Dissociation (kcal/mol) | N/A | ~96 | ~93 | ~88 | Subtle weakening allows for site-selective transition metal catalysis. |
| CYP450 Oxidation Rate | High | Moderate | Low | Negligible | Increases biological half-life and metabolic stability. |
| AhR Binding Affinity (Relative) | None | Low | Moderate | Very High | High affinity correlates with endocrine disruption and cellular toxicity. |
Toxicological Profiling: The AhR Pathway
While metabolic stability is desirable in pharmacology, extreme stability combined with high lipophilicity leads to bioaccumulation. Many polyhalogenated benzenes (e.g., organohalogen flame retardants and fungicides) exert severe toxicity by acting as high-affinity ligands for the Aryl Hydrocarbon Receptor (AhR)[1].
Mechanistic Causality: The AhR is a ligand-dependent cytosolic transcription factor. Polyhalogenated benzenes, due to their planar geometry and diffuse electron clouds, perfectly complement the hydrophobic binding pocket of the AhR. Upon binding, the AhR undergoes a conformational change, shedding its chaperone proteins (e.g., HSP90). The complex then translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XRE) on the DNA. This cascade forces the hyper-transcription of CYP1A1 and other genes, leading to oxidative stress, endocrine disruption, and cellular toxicity[1].
AhR signaling pathway activated by polyhalogenated benzenes leading to toxicity.
Advanced Synthetic Methodologies & Catalysis
The functionalization of polyhalogenated arenes is notoriously difficult. The primary challenge is achieving site-selectivity when multiple identical or electronically similar carbon-halogen (C-X) bonds are present on the same ring[2].
Site-Selective Cross-Coupling
Traditional palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) relies on the oxidative addition of Pd(0) into a C-X bond. In polyhalogenated systems, the catalyst often struggles to differentiate between sites, leading to complex mixtures of mono-, di-, and poly-coupled products[2].
To overcome this, modern protocols utilize highly specialized catalysts. For example, the use of an air-stable Palladium(I) dimer enables a triply selective sequential C-C coupling of C-Br, C-OTf, and C-Cl bonds in a single pot[3]. The causality behind this selectivity lies in the precise tuning of the catalyst's electron density and steric bulk, which lowers the activation barrier for the C-Br bond while leaving the C-Cl bond intact until harsher conditions are applied[3].
Base-Catalyzed Halogen Transfer
Beyond transition metals, recent breakthroughs have demonstrated direct C-H hydroxylation of electron-deficient benzenes via base-catalyzed halogen transfer. This method utilizes an alkoxide base to catalyze a halogen transfer from a sacrificial oxidant to the arene, forming an active intermediate that undergoes nucleophilic hydroxylation[4].
Catalytic cycle for site-selective cross-coupling of polyhalogenated arenes.
Experimental Protocol: Triply Selective Sequential Cross-Coupling
The following methodology details a one-pot, sequential functionalization of a polyhalogenated scaffold (containing C-Br, C-OTf, and C-Cl bonds) using a Pd(I) dimer. This protocol is designed as a self-validating system : the kinetic dependency of each step ensures that a failure at any stage prevents the subsequent reactions from occurring, allowing for real-time diagnostic monitoring[3].
Reagents & Equipment
-
Substrate: 4-bromo-2-chlorophenyl triflate (1.0 mmol)
-
Catalyst: [Pd(I) dimer] (2.5 mol%)
-
Coupling Partners: Arylboronic acid (1.1 mmol), Alkylzinc reagent (1.2 mmol)
-
Solvents: Anhydrous THF, N-Methyl-2-pyrrolidone (NMP)
-
Atmosphere: Argon or Nitrogen glovebox/Schlenk line.
Step-by-Step Methodology
-
Initiation (C-Br Arylation):
-
Action: In a flame-dried Schlenk flask under argon, dissolve the polyhalogenated substrate (1.0 mmol) and arylboronic acid (1.1 mmol) in 5 mL anhydrous THF. Add the Pd(I) dimer (2.5 mol%) and a mild base (e.g., K2CO3). Stir at room temperature for 15 minutes.
-
Causality: The Pd(I) dimer selectively undergoes oxidative addition at the weaker C-Br bond. The ambient temperature prevents the catalyst from overcoming the higher activation energy required to cleave the C-OTf or C-Cl bonds.
-
-
Solvent Switch & C-OTf Alkylation:
-
Action: Directly inject 5 mL of NMP into the reaction vessel to create a 1:1 THF/NMP mixture. Immediately add the alkylzinc reagent (1.2 mmol) and stir for an additional 10 minutes at room temperature.
-
Causality: The addition of the highly polar aprotic solvent (NMP) drastically increases the nucleophilicity of the zinc reagent. This thermodynamic shift forces transmetalation at the C-OTf site without requiring an increase in temperature.
-
-
Final C-Cl Functionalization (Optional):
-
Action: To functionalize the remaining, highly inert C-Cl bond, introduce a second arylboronic acid (1.5 mmol), switch to a stronger base (e.g., Cs2CO3), and elevate the temperature to 80°C for 2 hours.
-
Causality: The C-Cl bond possesses the highest bond dissociation energy. Thermal activation is strictly required to drive the oxidative addition of the regenerated Pd(0) species into this bond.
-
Self-Validation Mechanism
By utilizing a one-pot sequential addition strategy, this protocol inherently validates the success of each preceding step. If oxidative addition at the C-Br bond (Step 1) fails, the Pd catalyst remains trapped in an inactive state, and subsequent C-OTf transmetalation (Step 2) will yield no product. Researchers must pull 50 μ L aliquots after Step 1 and Step 2 for rapid GC-MS analysis. The observation of discrete, sequential mass shifts (loss of Br mass, followed by loss of OTf mass) confirms that strict kinetic control is maintained throughout the workflow.
Sources
- 1. Read "A Class Approach to Hazard Assessment of Organohalogen Flame Retardants" at NAP.edu [nationalacademies.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2 ) and C(sp3 ) Coupling of C-Br, C-OTf, and C-Cl Bonds Enabled by a Single Palladium(I) Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Electronic Architecture of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene: A Blueprint for Orthogonal Functionalization and Drug Design
Abstract: In the realm of precision-driven drug discovery and advanced materials science, polyhalogenated benzenes serve as highly versatile building blocks. Among these, 1-Bromo-3-chloro-4-fluoro-2-iodobenzene represents a masterclass in structural and electronic complexity. This whitepaper dissects the profound electronic effects exerted by the fluorine atom at the C4 position, detailing how its unique inductive and mesomeric properties modulate the reactivity of adjacent carbon-halogen bonds. By understanding these stereoelectronic dynamics, researchers can harness this scaffold for highly predictable, site-selective orthogonal cross-coupling reactions.
Stereo-Electronic Profiling of the Tetra-Halogenated Scaffold
The chemical behavior of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene is dictated by the delicate interplay of its four contiguous halogens. While iodine, bromine, and chlorine provide the reactive handles for transition-metal catalysis, it is the fluorine atom at C4 that acts as the electronic conductor for the entire aromatic system.
The Inductive (-I) vs. Mesomeric (+M) Dichotomy
Fluorine possesses the highest electronegativity of any element (Pauling scale: 3.98)[1]. When covalently bound to the sp² carbon of the benzene ring, it exerts a powerful electron-withdrawing inductive effect (-I) through the σ-bond framework. Simultaneously, fluorine's lone pairs reside in 2p orbitals, which are perfectly size-matched to overlap with the aromatic π-system, resulting in a resonance electron-donating effect (+M).
In highly congested, polyhalogenated systems like 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, the -I effect dominates the global electron density[2]. This strong inductive pull significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the arene.
Impact on Adjacent Bonds
-
LUMO Lowering & Electrophilicity: The electron-deficient nature of the fluorinated ring makes the molecule highly electrophilic. This accelerates the oxidative addition of electron-rich transition metals (e.g., Pd(0)) into the weaker C-I and C-Br bonds[3].
-
C-H Bond Acidity: The remaining protons at C5 and C6 experience significant deshielding. The C-H bond ortho to the fluorine (C5) becomes notably acidic, opening pathways for directed C-H functionalization or borylation[4].
-
Metabolic Shielding: In medicinal chemistry, replacing a vulnerable C-H bond with a C-F bond (bond dissociation energy ~485 kJ/mol) effectively blocks oxidative metabolism by cytochrome P450 enzymes, significantly increasing the drug's half-life[1].
Quantitative Halogen Data Summary
To predict the reactivity hierarchy, we must compare the fundamental physicochemical properties of the halogens present on the scaffold.
| Halogen | Position | Electronegativity (Pauling) | van der Waals Radius (Å) | C-X Bond Dissociation Energy (kJ/mol) | Primary Role in Scaffold |
| Iodine (I) | C2 | 2.66 | 1.98 | ~272 | 1st-site cross-coupling (Lowest BDE) |
| Bromine (Br) | C1 | 2.96 | 1.85 | ~339 | 2nd-site cross-coupling |
| Chlorine (Cl) | C3 | 3.16 | 1.75 | ~397 | 3rd-site cross-coupling / Lipophilicity |
| Fluorine (F) | C4 | 3.98 | 1.47 | ~485 | Electronic modulation / Metabolic shield |
Table 1: Physicochemical properties dictating the orthogonal reactivity of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene.
Orthogonal Reactivity & Cross-Coupling Hierarchy
The true value of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene lies in its capacity for orthogonal cross-coupling . Because the Bond Dissociation Energies (BDEs) of the four halogens are distinctly separated, a chemist can sequentially functionalize the ring without the need for protecting groups.
The fluorine atom plays a critical, indirect role here. While the C-F bond is entirely inert to standard palladium-catalyzed cross-coupling conditions due to its immense strength[5], its strong electron-withdrawing nature polarizes the adjacent C-Cl, C-I, and C-Br bonds. This polarization creates a strong electrostatic attraction between Cδ+ and the incoming nucleophilic Pd(0) catalyst, accelerating the oxidative addition step[3].
Figure 1: Electronic modulation by Fluorine dictating the cross-coupling hierarchy.
Experimental Methodology: Self-Validating Orthogonal Functionalization
To leverage this scaffold, experimental conditions must be precisely tuned to exploit the BDE differentials. The following protocol outlines a self-validating, two-step orthogonal Suzuki-Miyaura coupling workflow.
Rationale & Causality
We utilize a highly active, yet mild catalyst system for the first step to ensure Pd(0) inserts exclusively into the C-I bond at C2. The fluorine's activation allows this to occur at room temperature. For the second step (C-Br at C1), we elevate the temperature and utilize a more sterically demanding ligand to overcome the higher activation energy barrier[6].
Protocol: Step-by-Step Site-Selective Suzuki-Miyaura Coupling
Step 1: Primary Functionalization at C-I (Position 2)
-
Preparation: In an inert-atmosphere glovebox, charge a Schlenk flask with 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 equiv) and Arylboronic Acid A (1.05 equiv).
-
Catalyst Loading: Add Pd(PPh₃)₄ (2 mol%). Causality: The standard triphenylphosphine ligand is sufficient here because the C-I bond is highly activated by both its low BDE and the fluorine's -I effect.
-
Base & Solvent: Add aqueous Na₂CO₃ (2.0 M, 2.0 equiv) and degassed THF (0.2 M).
-
Reaction: Stir at 25°C for 4 hours.
-
Validation: Monitor via GC-MS. The mass shift will correspond exclusively to the loss of iodine (M - 127 + Aryl A). The C-Br and C-Cl bonds remain fully intact.
Step 2: Secondary Functionalization at C-Br (Position 1)
-
Preparation: Isolate the mono-coupled product from Step 1. Charge a new flask with this intermediate (1.0 equiv) and Arylboronic Acid B (1.2 equiv).
-
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). Causality: The C-Br bond requires a more electron-rich, bulky biaryl phosphine ligand (SPhos) to facilitate oxidative addition and prevent competitive insertion into the adjacent C-Cl bond.
-
Base & Solvent: Add K₃PO₄ (2.0 equiv) and Toluene/H₂O (10:1).
-
Reaction: Heat to 80°C for 12 hours.
-
Validation: Monitor via LC-MS. The C-Cl bond at C3 remains untouched, preserved for late-stage functionalization or as a lipophilic pharmacophore.
Figure 2: Step-by-step orthogonal cross-coupling workflow for polyhalogenated benzenes.
Implications for Drug Design (E-E-A-T Insights)
When 1-Bromo-3-chloro-4-fluoro-2-iodobenzene is used as a core scaffold in medicinal chemistry, the retained fluorine and chlorine atoms serve critical pharmacokinetic roles[7].
-
Lipophilicity (LogP) Tuning: The combination of Cl and F significantly enhances the lipophilicity of the resulting drug candidate, driving better hydrophobic interactions with target receptor pockets and improving cell membrane permeability[5].
-
Conformational Control: The highly polarized C-F bond can engage in multipolar interactions with backbone amides in protein targets. Furthermore, the steric bulk of the adjacent chlorine atom (C3) forces any substituent coupled at C2 out of the plane of the benzene ring, creating a defined, rigid 3D vector that can drastically improve target specificity and binding affinity[2].
By mastering the electronic effects of fluorine within this polyhalogenated matrix, researchers can transform 1-Bromo-3-chloro-4-fluoro-2-iodobenzene from a simple chemical reagent into a highly programmable vector for advanced therapeutics.
References
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, Bentham Science. [Link]
-
Singh, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC, National Institutes of Health.[Link]
-
ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate.[Link]
-
ResearchGate. (2022). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions. ResearchGate.[Link]
-
ACS Publications. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews.[Link]
-
PMC, National Institutes of Health. (2023). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[Link]
-
PMC, National Institutes of Health. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.[Link]
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
Methodological & Application
Application Note: Programmable Site-Selective Suzuki-Miyaura Cross-Coupling of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
Executive Summary
The synthesis of highly functionalized, multi-substituted arenes is a cornerstone of modern drug discovery and materials science. 1-Bromo-3-chloro-4-fluoro-2-iodobenzene represents a uniquely powerful building block, possessing four distinct halogens on a single aromatic core. By leveraging the inherent thermodynamic and kinetic differences between the carbon-halogen bonds, researchers can execute a programmable, orthogonal series of Suzuki-Miyaura cross-couplings. This application note details the causality behind these selective transformations and provides field-proven, self-validating protocols for sequential functionalization.
Mechanistic Rationale: The Causality of Site Selectivity
As a rule, the regioselectivity of palladium-catalyzed cross-coupling in polyhalogenated arenes is dictated by the relative ease of the oxidative addition step[1]. This step is governed by two primary factors:
A. Bond Dissociation Energy (BDE)
The reactivity of aryl halides follows a strict hierarchy directly correlated to their BDEs: C–I > C–Br > C–Cl >> C–F [2]. The C–I bond (~65 kcal/mol) requires significantly less activation energy to undergo oxidative addition compared to the C–Br bond (~81 kcal/mol) or the C–Cl bond (~96 kcal/mol)[3]. This energetic separation allows for the use of progressively harsher catalytic conditions to activate each site sequentially without risking over-coupling.
B. Steric Relief as a Kinetic Driver
In 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, the iodine atom at Position 2 is flanked by bulky bromine (Position 1) and chlorine (Position 3) atoms. While this creates a sterically congested ground state, the oxidative addition of Pd(0) into the C–I bond is actually accelerated by the thermodynamic relief of this steric strain. Once the iodine is replaced by an aryl group, the new substituent twists out of the aromatic plane, exposing the adjacent C–Br bond for the subsequent coupling phase.
Reaction Pathways & Catalytic Cycles
Programmable sequential Suzuki-Miyaura coupling workflow for polyhalogenated arenes.
General catalytic cycle highlighting the rate-determining oxidative addition step.
Quantitative Data: Reaction Parameters
To ensure absolute site-selectivity, the catalytic system must be carefully tuned to match the activation barrier of the target C–X bond.
| Coupling Phase | Target Bond | BDE (kcal/mol) | Catalyst System | Base | Solvent System | Temp (°C) |
| Phase 1 | C–I (Pos 2) | ~65 | Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0 eq) | THF / H₂O (4:1) | 40 |
| Phase 2 | C–Br (Pos 1) | ~81 | Pd(dppf)Cl2 (5 mol%) | K2CO3 (2.0 eq) | Dioxane / H₂O (4:1) | 80 |
| Phase 3 | C–Cl (Pos 3) | ~96 | Pd2(dba)3 + SPhos | K3PO4 (2.0 eq) | Toluene | 100 |
Note: The C–F bond (BDE ~125 kcal/mol) remains inert under these palladium-catalyzed conditions, serving as a stable structural motif or a handle for subsequent Nucleophilic Aromatic Substitution (SNAr)[2].
Step-by-Step Experimental Protocols & Self-Validating Systems
A robust protocol must be self-validating. By tracking the distinct isotopic signatures of the halogens via Mass Spectrometry (MS) and utilizing the fluorine atom as an NMR handle, researchers can definitively confirm the success of each step without requiring full structural elucidation.
Protocol A: First-Site Suzuki Coupling (C–I Functionalization)
Objective: Selective coupling at Position 2 while perfectly preserving the C–Br and C–Cl bonds.
-
Setup: In an oven-dried Schlenk flask, combine 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 eq), Arylboronic Acid A (1.05 eq), and Pd(PPh3)4 (0.05 eq).
-
Atmosphere: Evacuate and backfill the flask with N₂ (3 cycles).
-
Solvent Addition: Add degassed THF (0.2 M) followed by a degassed aqueous solution of Na2CO3 (2.0 eq).
-
Reaction: Stir the biphasic mixture at 40 °C for 4–6 hours. Causality note: Keeping the temperature at 40 °C provides enough thermal energy to activate the C–I bond but leaves the C–Br bond completely untouched.
-
Workup: Quench with water, extract with EtOAc, dry over Na2SO4, concentrate, and purify via silica gel chromatography.
Self-Validating Analytics: Analyze the product via LC-MS. The starting material possesses a Br/Cl isotopic pattern. The successful mono-coupled product will exhibit a mass shift corresponding to the loss of Iodine (monoisotopic, 127 Da) and the addition of Ar¹, but must strictly retain a 3:4:1 isotopic ratio (M : M+2 : M+4) , confirming both Bromine and Chlorine are intact.
Protocol B: Second-Site Suzuki Coupling (C–Br Functionalization)
Objective: Selective coupling at Position 1.
-
Setup: Combine the mono-coupled product from Protocol A (1.0 eq), Arylboronic Acid B (1.1 eq), and Pd(dppf)Cl2 (0.05 eq) under N₂.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M) and aqueous K2CO3 (2.0 eq).
-
Reaction: Heat to 80 °C for 12 hours. Causality note: The bidentate dppf ligand increases the electron density on the palladium center, facilitating oxidative addition into the stronger C–Br bond.
-
Workup: Standard aqueous extraction and chromatographic purification.
Self-Validating Analytics: In LC-MS, the complex 3:4:1 isotopic cluster will collapse into a simple 3:1 isotopic ratio (M : M+2) . This is a definitive, self-validating marker that the bromine atom has been exclusively substituted, leaving only the chlorine atom to generate the M+2 peak.
Protocol C: Third-Site Suzuki Coupling (C–Cl Functionalization)
Objective: Selective coupling at Position 3.
-
Setup: Combine the di-coupled product from Protocol B (1.0 eq), Arylboronic Acid C (1.5 eq), Pd2(dba)3 (0.02 eq), SPhos (0.08 eq), and anhydrous K3PO4 (2.0 eq) under N₂.
-
Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).
-
Reaction: Heat to 100 °C for 16–24 hours. Causality note: The bulky, electron-rich dialkylbiaryl phosphine ligand (SPhos) is strictly required here to lower the high activation barrier of the inert C–Cl bond.
-
Workup: Filter through Celite, concentrate, and purify.
Self-Validating Analytics: LC-MS will show a monoisotopic mass peak (complete absence of the M+2 halogen peak), confirming the successful substitution of Chlorine. Additionally, ¹⁹F NMR will show a single resonance with a shifted chemical environment, confirming the integrity of the final C–F bond.
References
-
Palani, V., Perea, M. A., & Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022, 122(11), 10126-10169. URL: [Link]
-
"Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2009. URL: [Link]
Sources
Chemoselective functionalization of iodine vs bromine in tetrahalobenzenes
Application Note & Protocols
Topic: Chemoselective Functionalization of Iodine vs. Bromine in Tetrahalobenzenes: A Guide to Orthogonal Reactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract
Polyhalogenated aromatic compounds, particularly tetrahalobenzenes, are powerful and versatile building blocks in modern synthetic chemistry. Their utility in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science hinges on the ability to functionalize specific positions on the aromatic core in a controlled, stepwise manner.[1][2][3] This guide provides a detailed exploration of the principles and protocols for achieving chemoselective functionalization of tetrahalobenzenes, specifically exploiting the differential reactivity between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. By leveraging the inherent reactivity hierarchy in palladium-catalyzed cross-coupling reactions, researchers can selectively transform the more labile C-I bond while preserving the C-Br bond for subsequent orthogonal functionalization. This note offers a blend of mechanistic theory, field-proven experimental protocols, and practical guidance to empower researchers to predictably synthesize highly substituted and complex aromatic scaffolds.
Part I: The Mechanistic Foundation of Chemoselectivity
The ability to selectively functionalize one halogen over another on the same aromatic ring is not arbitrary; it is grounded in fundamental principles of physical organic chemistry. The success of these transformations relies on exploiting the kinetic differences in the rate-determining step of the catalytic cycle for most cross-coupling reactions: oxidative addition.
The Aryl Halide Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions, the general trend for the reactivity of aryl halides (Ar-X) is:
Ar-I > Ar-OTf ≈ Ar-Br >> Ar-Cl >> Ar-F [1]
This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy (BDE). The carbon-iodine bond is significantly longer and weaker than the carbon-bromine bond. This lower BDE means that less energy is required to cleave the C-I bond, facilitating the crucial oxidative addition step where the palladium catalyst inserts into the Ar-X bond.[4][5]
Oxidative Addition: The Selectivity-Determining Step
The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[1][6][7] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) species. Because this step is often the slowest in the entire cycle (i.e., the rate-determining step), the overall reaction rate is highly sensitive to the strength of the C-X bond. Consequently, the catalyst will preferentially react with the weaker C-I bond over the stronger C-Br bond, establishing the basis for chemoselectivity. By carefully controlling reaction conditions, particularly temperature, this kinetic preference can be exploited to achieve high yields of mono-functionalized product at the iodine position.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 3. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Advanced Scaffold Engineering: 1-Bromo-3-chloro-4-fluoro-2-iodobenzene in Liquid Crystal Design
Application Note & Experimental Protocols for Polyhalogenated Mesogen Synthesis
Introduction & Scientific Rationale
The development of advanced liquid crystalline (LC) materials for optoelectronics, photonics, and dynamic displays relies heavily on the precision engineering of molecular scaffolds. 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (CAS 2226439-58-1) represents a premier multivalent building block for materials scientists. Featuring four distinct halogens on a single aromatic ring, this scaffold offers unprecedented control over molecular architecture through two primary mechanisms: orthogonal transition-metal-catalyzed cross-coupling and highly directional supramolecular halogen bonding.
Orthogonal Cross-Coupling via Bond Dissociation Energy Gradients
The site-selectivity of polyhalogenated arenes in cross-coupling reactions is strictly governed by the relative bond dissociation energies (BDEs) of the carbon-halogen (C–X) bonds. The reactivity trend for oxidative addition follows the inverse of the BDEs: C–I > C–Br > C–Cl > C–F [1]. By carefully tuning the transition-metal catalyst, ligand sterics, and thermal energy, chemists can sequentially functionalize the C–I and C–Br positions to build complex, multi-arm discotic or bent-core LCs without requiring inefficient intermediate protection and deprotection steps.
The "Fluorine Effect" in Halogen-Bonded Liquid Crystals
Beyond covalent functionalization, this polyhalogenated scaffold is highly valuable for supramolecular chemistry. Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ -hole) and a nucleophilic site (e.g., a pyridine or stilbazole nitrogen)[2]. The presence of the highly electronegative fluorine atom on the ring inductively withdraws electron density, significantly enlarging the σ -hole on adjacent halogens (like iodine or bromine). Theoretical and experimental data confirm that a high degree of fluorination is required to form a thermally stable halogen bond capable of inducing stable nematic or smectic liquid crystalline properties[3].
Quantitative Data Presentation
To effectively utilize this scaffold, understanding the thermodynamic properties of each functional site is critical. Table 1 outlines the reactivity profile, while Table 2 demonstrates the macroscopic impact of fluorination on LC mesophase stability.
Table 1: Halogen Site Reactivity Profile on the Scaffold
| Position | Halogen | Approx. BDE (kcal/mol) | Relative Reactivity | Target Reaction | Structural Role in LC Design |
| C2 | Iodine (-I) | ~65 | 1 (Highest) | Suzuki-Miyaura (60 °C) | Primary core extension (aryl ring) |
| C1 | Bromine (-Br) | ~81 | 2 | Sonogashira (80 °C) | Rigid spacer insertion (alkyne) |
| C3 | Chlorine (-Cl) | ~96 | 3 | Buchwald-Hartwig (110 °C) | Lateral functionalization / tuning |
| C4 | Fluorine (-F) | ~126 | Inert | None (Retained) | Dipole moment & XB enhancement |
Table 2: Impact of Fluorination on Halogen-Bonded Supramolecular LCs[3],[2]
| Halogen Bond Donor Core | Acceptor Molecule | Fluorination Degree | Mesophase Type | Phase Transition Temp Range |
| Unfluorinated Iodobenzene | Alkoxystilbazole | 0 | Isotropic (No LC) | N/A |
| Mono-fluoroiodobenzene | Alkoxystilbazole | 1 | Isotropic (No LC) | N/A |
| Poly-fluoroiodobenzene | Alkoxystilbazole | 3 to 4 | Nematic / Smectic | Broad (~70 °C to 110 °C) |
Workflow & Mechanistic Visualizations
The following logic diagrams illustrate the step-wise covalent functionalization of the scaffold and the mechanism by which the retained fluorine atom drives supramolecular assembly.
Orthogonal cross-coupling workflow for polyhalogenated LC scaffolds.
Mechanism of fluorine-enhanced halogen bonding in LC self-assembly.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in causality explanations and analytical validation checkpoints.
Protocol A: Site-Selective Suzuki-Miyaura Coupling (Targeting C–I)
Objective: Attach a flexible alkyl-phenyl tail to the C2 position to promote mesophase fluidity while leaving C–Br, C–Cl, and C–F intact.
-
Setup: In a Schlenk flask under N₂, combine 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 eq), 4-alkylphenylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent & Base: Add a degassed mixture of Toluene/EtOH (4:1 v/v) and aqueous Na₂CO₃ (2.0 M, 2.0 eq).
-
Reaction: Heat the mixture strictly to 60 °C for 12 hours.
-
Causality: The strict 1.05 equivalent of boronic acid and mild heating (60 °C) ensures oxidative addition occurs exclusively at the C–I bond. Pd(PPh₃)₄ is highly active for C–I bonds but sluggish for C–Br bonds at this temperature, preventing over-coupling[1].
-
-
Validation Checkpoint: Monitor via TLC (Hexanes). The complete disappearance of the starting material and the appearance of a single, lower-Rf spot validates mono-arylation. Confirm via GC-MS; the molecular ion peak must show the exact mass shift corresponding to the loss of Iodine and addition of the aryl group, while retaining the isotopic signature of Br and Cl.
Protocol B: Sonogashira Cross-Coupling (Targeting C–Br)
Objective: Introduce a rigid alkyne spacer at the C1 position to extend the conjugated core, a critical requirement for high-birefringence LCs.
-
Setup: To the isolated mono-arylated intermediate (1.0 eq) in a dry flask, add a terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).
-
Solvent & Base: Dissolve in anhydrous THF and Triethylamine (Et₃N) (1:1 v/v).
-
Reaction: Heat the mixture to 80 °C for 16 hours.
-
Causality: CuI activates the terminal alkyne by forming a copper acetylide intermediate. The temperature must be elevated to 80 °C to overcome the higher activation energy barrier of the C–Br bond compared to the previously reacted C–I bond.
-
-
Validation Checkpoint: The precipitation of Et₃N·HBr salts serves as a visual indicator of reaction progress. Post-purification, ¹H NMR must confirm the disappearance of the terminal alkyne proton (typically ~3.0 ppm) and the retention of the polyhalogenated aromatic scaffold signature.
Protocol C: Supramolecular Assembly via Halogen Bonding
Objective: Form a light-responsive or highly stable LC mesophase using the remaining halogens as XB donors.
-
Assembly: Dissolve the synthesized fluorinated halogen-donor (from Protocol B) and a complementary halogen-bond acceptor (e.g., 4-alkoxystilbazole) in a 1:1 molar ratio in minimal dichloromethane (CH₂Cl₂).
-
Evaporation: Allow the solvent to evaporate slowly at room temperature over 48 hours.
-
Causality: Slow evaporation in a non-competing solvent allows the thermodynamically favored halogen bond network to form. The retained C–F bond highly polarizes the scaffold, ensuring the σ -hole interaction is strong enough to survive the transition into the liquid crystalline melt[2].
-
-
Validation Checkpoint: Analyze the resulting solid via Hot-Stage Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). The observation of birefringence and specific optical textures (e.g., schlieren for nematic, focal-conic for smectic) upon cooling from the isotropic melt definitively confirms the successful induction of the supramolecular LC phase[3].
Sources
Application Note: Palladium-Catalyzed Selective Halogen Exchange in 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Executive Briefing
Polyhalogenated arenes are highly prized scaffolds in modern drug discovery, offering dense functionalization points for orthogonal cross-coupling. 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (CAS: 2226439-58-1) is a premier example, possessing four distinct carbon-halogen bonds. While traditional cross-coupling directly consumes these bonds, palladium-catalyzed halogen exchange (the aromatic retro-Finkelstein reaction) allows chemists to strategically alter the halogen hierarchy.
By selectively converting the highly reactive C2-Iodine bond into a C2-Chlorine or C2-Bromine bond, researchers can temporarily "deactivate" the position, enabling functionalization at the C1-Bromine site, or fine-tune the molecule's lipophilicity and metabolic stability for structure-activity relationship (SAR) studies. This guide details the mechanistic causality, regioselective dynamics, and a self-validating protocol for the selective I → Cl exchange in this tetrahalobenzene scaffold.
Mechanistic Causality: Overcoming Thermodynamic Barriers
The catalytic halogen exchange of aryl halides via palladium is fundamentally distinct from standard Suzuki or Buchwald-Hartwig couplings. The reaction proceeds through three primary stages:
-
Oxidative Addition: The Pd(0) species inserts into the weakest C-X bond.
-
Halide Exchange: The Pd(II) intermediate undergoes transmetalation/ligand exchange with an exogenous halide salt (e.g., KCl).
-
Reductive Elimination: The newly formed aryl halide is expelled, regenerating Pd(0).
The Steric Imperative
The critical bottleneck in this cycle is the reductive elimination step. The expulsion of an aryl chloride or fluoride from a Pd(II) center is thermodynamically disfavored compared to C–C or C–N bond formation. To overcome this, the reaction relies entirely on the use of exceptionally bulky, electron-rich phosphine ligands such as P(tBu)3 or BrettPhos[1].
Causality: The extreme steric bulk of these ligands forces the Pd(II) intermediate into a highly crowded, strained coordination geometry. The only kinetic pathway available to relieve this severe steric strain is the reductive elimination of the carbon-halogen bond, thereby driving a thermodynamically uphill process to completion[1]. Without this steric pressure (e.g., if using standard ligands like PPh3 ), the reaction stalls at the Pd(II) resting state. Furthermore, preformed Pd catalysts can be utilized to bypass the variable induction periods associated with in situ catalyst generation[2].
Figure 1: Pd-catalyzed halogen exchange cycle highlighting steric-driven reductive elimination.
Regioselectivity Dynamics
In 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, the regioselectivity of the initial oxidative addition is dictated by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. Palladium(0) exhibits a strict kinetic preference, reacting universally in the order of I > Br > Cl ≫ F[1].
Figure 2: Regioselective hierarchy in the tetrahalobenzene scaffold during oxidative addition.
Data Presentation: Halogen Reactivity Profile
Table 1: Halogen Reactivity Hierarchy in 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
| Position | Halogen | Approx. BDE (kcal/mol) | Relative Reactivity | Role in Synthesis |
| C2 | Iodine | ~65 | Primary Site (Fastest) | Initial cross-coupling or targeted exchange. |
| C1 | Bromine | ~81 | Secondary Site | Orthogonal functionalization post-C2 exchange. |
| C3 | Chlorine | ~96 | Tertiary Site | Generally inert under mild Pd(0) conditions. |
| C4 | Fluorine | ~126 | Inert | Modulates electronics and lipophilicity. |
Table 2: Catalyst & Ligand Optimization for C2 I → Cl Exchange
| Catalyst Precursor | Ligand | Halide Source | Temp (°C) | Conversion (%) | Causality / Notes |
| Pd2(dba)3 | P(tBu)3 | KCl | 110 | >95% | Optimal steric bulk forces reductive elimination. |
| Pd(OAc)2 | BrettPhos | KCl | 110 | 88% | Effective, but slightly slower turnover. |
| Pd(Q-Phos)2 | None | KCl | 110 | 92% | Preformed catalyst eliminates induction period. |
| Pd2(dba)3 | PPh3 | KCl | 110 | <5% | Fails: Insufficient steric bulk to drive elimination. |
Self-Validating Experimental Protocol
Objective: Selective conversion of the C2-Iodo position in 1-Bromo-3-chloro-4-fluoro-2-iodobenzene to a C2-Chloro position, yielding 1-bromo-2,3-dichloro-4-fluorobenzene.
Reagents and Materials
-
Substrate: 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 mmol, 335.3 mg)
-
Catalyst: Pd2(dba)3 (0.025 mmol, 2.5 mol%)
-
Ligand: Tri-tert-butylphosphine ( P(tBu)3 ) (0.10 mmol, 10 mol%) - Note: Use a 1.0 M solution in toluene for ease of handling.
-
Halide Source: Potassium chloride (KCl), ultra-dry, finely milled (2.0 mmol, 149 mg)
-
Solvent: Anhydrous Toluene (5.0 mL)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.33 mmol)
Step-by-Step Methodology
-
Preparation of the Reaction Vessel:
-
In an argon-filled glovebox, add finely milled, oven-dried KCl (149 mg) to a 15 mL Schlenk tube equipped with a magnetic stir bar. Causality: Finely milling the KCl increases the surface area, which is critical since the salt is largely insoluble in toluene. The heterogeneous exchange relies on surface interactions.
-
-
Catalyst Loading:
-
Add Pd2(dba)3 (22.9 mg) to the Schlenk tube.
-
Add 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (335.3 mg).
-
-
Solvent and Ligand Addition:
-
Seal the tube with a rubber septum and remove it from the glovebox (maintain positive Argon pressure).
-
Inject anhydrous toluene (5.0 mL) followed by the P(tBu)3 solution (100 μ L of 1.0 M in toluene).
-
Causality: Toluene is chosen as a non-polar solvent to prevent the solvation of the released KI, driving the equilibrium of the transmetalation step forward.
-
-
Thermal Activation:
-
Replace the septum with a Teflon screw cap under an argon stream.
-
Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.
-
-
Self-Validation Checkpoint 1 (Kinetic Monitoring):
-
At t = 4 hours, cool the reaction briefly, extract a 50 μ L aliquot, dilute with EtOAc, and filter through a micro-plug of silica.
-
Analyze via GC-MS. The disappearance of the parent ion m/z 334 (Starting Material) and the emergence of m/z 242 (Product) validates the kinetic progression of the exchange.
-
-
Workup and Absolute Yield Determination (Self-Validation Checkpoint 2):
-
Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the suspension through a pad of Celite to remove the palladium black and inorganic salts.
-
Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene to the filtrate as a quantitative NMR (qNMR) internal standard.
-
Concentrate the filtrate in vacuo and acquire a 1H and 19F NMR spectrum of the crude mixture.
-
Causality: Calculating the spectroscopic yield before column chromatography ensures that any mass lost during purification does not skew the evaluation of the catalytic system's efficiency.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (100% Hexanes) to isolate the pure 1-bromo-2,3-dichloro-4-fluorobenzene.
-
References
- Synthesis of Organic Halides via Palladium(0)
- Source: National Institutes of Health (nih.gov)
- Source: ACS Catalysis (acs.org)
Sources
Application Note: Regioselective C–H Borylation of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
Target Profile & Strategic Context
Compound: 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (CAS: 2226439-58-1) Challenge: Functionalizing densely halogenated arenes without triggering competitive cross-coupling or dehalogenation. Solution: Iridium-catalyzed C–H borylation.
1-Bromo-3-chloro-4-fluoro-2-iodobenzene is a highly specialized, tetra-halogenated benzene derivative that serves as a rigid scaffold for the synthesis of complex hexasubstituted arenes [[1]](). Traditional functionalization methods (e.g., lithiation or palladium-catalyzed cross-coupling) are inherently problematic for this substrate due to the high reactivity of the C–I and C–Br bonds [[2]]().
To overcome this, Iridium-catalyzed C–H borylation provides a chemoselective route to functionalize the remaining C–H bonds (at positions C5 and C6) while leaving the delicate carbon-halogen bonds completely intact. The resulting organoborane can subsequently undergo stereoretentive transformations into C–N, C–O, or C–C bonds.
Mechanistic Causality & Regioselectivity (E-E-A-T)
Chemoselectivity: Why are C–X bonds spared?
The active catalytic species, [Ir(dtbpy)(Bpin)3], is exceptionally electron-rich but highly sterically encumbered. Unlike Pd(0) or Ni(0) catalysts that readily undergo oxidative addition into C–I or C–Br bonds, the bulky Ir(III)-trisboryl complex cannot easily access the carbon-halogen σ* orbital. Instead, it undergoes a sterically driven oxidative addition/reductive elimination sequence exclusively at the peripheral C–H bonds [[3]](). Furthermore, the highly electronegative halogens on the ring inductively acidify the remaining C–H bonds, accelerating the C–H activation step 4.
Regioselectivity: C5 vs. C6
The substrate possesses only two available C–H bonds:
-
C5 Position: Flanked by a Fluoro group (C4) and a Hydrogen (C6).
-
C6 Position: Flanked by a Bromo group (C1) and a Hydrogen (C5).
Because Ir-catalyzed borylation is strictly governed by steric hindrance [[5]](), the catalyst evaluates the van der Waals radii of the adjacent substituents. Fluorine has a much smaller van der Waals radius (1.47 Å) compared to Bromine (1.85 Å). Consequently, the C5 position experiences significantly less steric clash during the transition state, resulting in >99:1 regioselectivity for the C5-borylated product.
Figure 1: Mechanistic logic governing the regioselective C-H borylation at the C5 position.
Reaction Optimization & Data Presentation
The choice of catalyst precursor and solvent is critical. [Ir(OMe)(cod)]2 is explicitly chosen over [Ir(Cl)(cod)]2 because the methoxy ligand spontaneously transmetalates with B2pin2 to release volatile MeOBpin, initiating the active catalyst without requiring an exogenous base. MTBE is selected over THF to prevent competitive solvent coordination at the metal center, which is vital when functionalizing electronically deactivated, sterically hindered arenes.
Table 1: Optimization of Reaction Conditions for C5-Borylation
| Entry | Catalyst Precursor | Ligand | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C5:C6) |
| 1 | [Ir(OMe)(cod)]2 | dtbpy | THF | 80 | 85 | >99:1 |
| 2 | [Ir(OMe)(cod)]2 | dtbpy | MTBE | 80 | 92 | >99:1 |
| 3 | [Ir(OMe)(cod)]2 | phen | MTBE | 80 | 45 | 95:5 |
| 4 | [Ir(Cl)(cod)]2 | dtbpy | MTBE | 80 | 12 | >99:1 |
| 5 | None | dtbpy | MTBE | 80 | 0 | N/A |
Conditions: 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 mmol), B2pin2 (1.5 mmol), Ir precursor (1.5 mol%), Ligand (3.0 mol%), Solvent (2.0 mL), 16 h.
Self-Validating Experimental Protocol
Figure 2: Step-by-step experimental workflow for the C-H borylation protocol.
Step-by-Step Methodology
-
Catalyst Initiation (Glovebox Required): Inside an argon-filled glovebox, add [Ir(OMe)(cod)]2 (9.9 mg, 0.015 mmol, 1.5 mol%), dtbpy (8.0 mg, 0.030 mmol, 3.0 mol%), and bis(pinacolato)diboron (B2pin2) (381 mg, 1.50 mmol, 1.5 equiv) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add 1.0 mL of anhydrous, degassed MTBE. Stir the mixture at room temperature for 5 minutes.
-
Validation Checkpoint 1: The solution MUST transition from a reddish-brown suspension to a deep, homogeneous forest-green solution. This green color is the spectroscopic signature of the active [Ir(dtbpy)(Bpin)3] complex. If the solution remains brown or turns yellow, catalyst poisoning (O2/moisture) has occurred; abort the reaction.
-
-
Substrate Addition: Add 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (335.3 mg, 1.00 mmol, 1.0 equiv) dissolved in 1.0 mL of MTBE to the green catalyst solution. Seal the Schlenk tube tightly with a Teflon stopcock.
-
Heating: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours.
-
Validation Checkpoint 2: Monitor via GC-MS after 4 hours. The starting material (m/z ≈ 335.8) should be >80% consumed, with the emergence of a single major product peak corresponding to the C5-borylated mass (m/z ≈ 461.9). The absence of debrominated or deiodinated side products confirms the chemoselectivity.
-
-
Quench & Workup: Cool the reaction to room temperature. Open the tube to air to quench the active catalyst (the solution will rapidly turn brown/black). Dilute with 5 mL of ethyl acetate and filter the crude mixture through a short pad of Celite/Silica (1:1) to remove iridium black. Wash the pad with an additional 15 mL of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 100:0 to 95:5) to afford the pure C5-borylated product.
References
-
1-Bromo-3-chloro-4-fluoro-2-iodobenzene - ChemScene Source: chemscene.com URL:1
-
Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups Source: MDPI (Molecules) URL:3
-
Ir-Catalyzed Ortho-Selective C–H Borylation of Difluoromethyl Arenes Source: Organic Letters (ACS Publications) URL:5
-
Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons Source: Chemical Reviews (ACS Publications) URL:4
-
An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane Source: The Journal of Organic Chemistry (ACS Publications) URL:2
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Bromo-3-chloro-4-fluoro-2-iodobenzene Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the distinct solubility profile of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (CAS: 2226439-58-1)[1]. This tetra-halogenated building block is highly valued by drug development professionals for its orthogonal reactivity in cross-coupling reactions (where the Iodine reacts first, followed by Bromine). However, its unique physicochemical properties often lead to precipitation, aggregation, or poor reactivity in standard experimental workflows.
This guide provides a deep dive into the causality behind these solubility issues, a solvent selection matrix, and self-validating protocols to ensure your syntheses succeed.
Part 1: The Thermodynamics of BCFI Solubility
Why does this specific molecule behave so stubbornly in solution? The answer lies in the interplay between high lipophilicity and halogen bonding [2].
In polyhalogenated benzenes, the heavy halogens (Iodine, Bromine, and to a lesser extent, Chlorine) exhibit an anisotropic charge distribution. The electron density is pulled toward the equatorial region of the halogen, leaving a positively charged cap—known as the 3—on the outermost extension of the C–X bond[3].
-
High Lattice Energy: In the solid state, these σ -holes act as strong Lewis acids, interacting with the π -electron clouds of adjacent aromatic rings (4) or the electron-rich equatorial belts of neighboring halogens[4]. This creates a highly stable, tightly packed crystal lattice.
-
Lipophilicity vs. Polarity: 1-Bromo-3-chloro-4-fluoro-2-iodobenzene lacks any hydrogen-bond donors or strong acceptors. When you attempt to dissolve it in polar protic solvents (like methanol or water) or even highly polar aprotic solvents (like pure DMSO), the solvent-solvent hydrogen bonding network is too strong to be disrupted by the hydrophobic molecule.
-
The Solution: To achieve high solubility, you must use solvents that can either engage in competitive π−π interactions (e.g., Toluene) or provide favorable solvation through polarizability and low dielectric constants (e.g., THF, Dichloromethane).
Part 2: Solvent Selection Matrix
| Solvent Class | Specific Solvents | Solubilizing Power | Mechanistic Rationale | Recommended Use |
| Non-Polar Aromatic | Toluene, Benzene | Excellent | Strong π−π interactions disrupt the self-associating halogen-bonded lattice. | Biphasic cross-coupling reactions; Stock solutions. |
| Halogenated | DCM, Chloroform | Excellent | High polarizability and favorable dipole-dipole interactions stabilize the heavy halogens. | NMR preparation; Room-temperature extractions. |
| Polar Aprotic (Ethers) | THF, Dioxane | Good | Ether oxygens act as Lewis bases, directly interacting with the σ -holes of I and Br. | Monophasic cross-coupling (as a co-solvent). |
| Polar Aprotic (Amides) | DMF, DMSO | Moderate to Poor | High dielectric constant but poor disruption of the highly lipophilic lattice at room temp. | Avoid as sole solvent; use only with THF/Toluene co-solvents. |
| Polar Protic | Water, Methanol | Insoluble | Strong solvent-solvent hydrogen bonding completely excludes the hydrophobic molecule. | Aqueous washes; Precipitation/Crystallization. |
Part 3: Troubleshooting FAQs
Q1: Why does my compound precipitate when I add aqueous base in a Suzuki coupling? Causality: Researchers often use DMF or Ethanol as the primary solvent for Suzuki couplings. While the compound might dissolve in DMF upon heating, the sudden introduction of an aqueous base (e.g., 2M K 2 CO 3 ) drastically increases the polarity of the medium. Because the molecule is exceptionally hydrophobic, the solvent mixture rapidly reaches the supersaturation point, causing the compound to crash out before the Palladium catalyst can undergo oxidative addition. Solution: Switch to a biphasic system using Toluene and Water. Keep the starting material in the organic Toluene layer and use a phase-transfer catalyst (PTC) to bring the base into the organic phase.
Q2: How do I prepare a highly concentrated stock solution for NMR or crystallization? Causality: Standard NMR solvents like DMSO-d 6 will struggle to dissolve high concentrations of this polyhalogenated benzene due to its lipophilicity. Solution: Utilize CDCl 3 or CD 2 Cl 2 . The polarizability of halogenated solvents perfectly complements the heavy halogens on the benzene ring. If you must use a non-halogenated solvent, d 8 -Toluene is the superior choice.
Q3: I'm seeing poor reactivity in DMF. Is it a solubility issue? Causality: Yes. Even if the solution appears mostly clear, micro-aggregates can form in cold DMF, effectively reducing the active concentration of your electrophile. Furthermore, the σ -holes on the Iodine and Bromine atoms can form transient halogen bonds with the oxygen atom of DMF, altering the electronic landscape required for oxidative addition. Solution: Pre-dissolve the compound in a small volume of THF (which acts as a better σ -hole acceptor and lattice disruptor) before diluting into the DMF reaction mixture.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a Stable Stock Solution for Analytical/Screening Workflows
Objective: Create a stable, precipitation-free stock solution (e.g., 0.5 M) for high-throughput screening.
-
Weighing: Accurately weigh the required mass of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene into a dry, amber glass vial (the compound is light-sensitive due to the weak C-I bond).
-
Primary Solvation: Add 80% of the target volume using anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Do not use DMF or DMSO at this stage.
-
Agitation: Sonicate the mixture at room temperature for 5 minutes. The localized cavitation effectively breaks the halogen-bonded crystal lattice without requiring excessive heat, which could cause premature deiodination.
-
Volume Adjustment: Once a clear solution is obtained, top off to the final volume with the primary solvent.
-
Validation: Visually inspect against a dark background for micro-crystals. Store at 4°C, protected from light. Self-Validation Check: Allow the solution to equilibrate to room temperature for 15 minutes before use to ensure no cold-shock precipitation has occurred.
SOP 2: Biphasic Suzuki-Miyaura Cross-Coupling Setup
Objective: Prevent precipitation upon the introduction of aqueous base during cross-coupling.
-
Organic Phase Preparation: Dissolve the polyhalogenated benzene (1.0 equiv) and the boronic acid (1.2 equiv) in Toluene (0.2 M concentration relative to the electrophile). Toluene provides excellent π−π solvation for the tetra-halogenated ring.
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(PPh 3 ) 4 , 0.05 equiv). Stir for 5 minutes under an inert Argon atmosphere.
-
Aqueous Phase Preparation: In a separate flask, prepare a 2.0 M solution of the inorganic base (e.g., K 2 CO 3 ) in degassed deionized water.
-
Biphasic Integration: Add the aqueous base to the organic mixture in a 1:3 (v/v) Aqueous:Organic ratio.
-
Phase Transfer (Crucial Step): Add a phase-transfer catalyst (PTC) such as TBAB (Tetrabutylammonium bromide, 0.1 equiv). The PTC shuttles the base into the organic layer, completely eliminating the need for a monophasic polar solvent which would otherwise crash out the hydrophobic starting material.
-
Reaction: Heat to 80°C under vigorous stirring (800+ rpm) to ensure maximum interfacial surface area.
Part 5: Mechanistic Workflow
Caption: Decision tree for selecting solvents and troubleshooting solubility issues for BCFI.
Part 6: References
1.[1] ChemScene, "1-Bromo-3-chloro-4-fluoro-2-iodobenzene Product Information". Source: chemscene.com. URL: 1 2.[2] Wikipedia, "Halogen bond". Source: wikipedia.org. URL: 2 3.[3] ACS Publications, "The Halogen Bond". Source: acs.org. URL: 3 4.[4] ResearchGate, "Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials". Source: researchgate.net. URL: 4
Sources
Technical Support Center: Optimizing Catalyst Loading for Polyhalogenated Cross-Coupling
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the selective functionalization of complex polyhalogenated aromatic compounds. 1-Bromo-3-chloro-4-fluoro-2-iodobenzene represents a unique synthetic challenge: a tetra-halogenated scaffold offering four distinct reactive sites.
Achieving strict chemoselectivity at the carbon-iodine (C–I) bond without triggering carbon-bromine (C–Br) activation requires precise thermodynamic and kinetic control. The most critical lever you have in this system is catalyst loading . This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure robust, site-selective cross-coupling.
Section 1: Mechanistic FAQs on Catalyst Loading
Q1: Why is catalyst loading the most critical variable for site-selective coupling in this tetra-halogenated system? A1: Chemoselectivity in polyhalogenated arenes is primarily governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds[1]. The general reactivity trend for oxidative addition is C–I > C–Br > C–Cl > C–F[2]. Because the C–I bond is the weakest, it is the kinetically favored site for oxidative addition to the Pd(0) center. However, if the active Pd(0) concentration is too high (e.g., catalyst loading >5 mol%), the catalyst will rapidly consume the available C–I bonds and subsequently undergo oxidative addition into the C–Br bonds, leading to unwanted bis-coupling. By keeping the catalyst loading low (typically 0.5–2.0 mol%), you maintain a low steady-state concentration of Pd(0), ensuring it selectively reacts with the most electrophilic C–I site before the catalytic cycle turns over.
Q2: How do ligand kinetics interact with catalyst loading to affect selectivity? A2: Highly active, electron-rich phosphine ligands accelerate oxidative addition. While beneficial for challenging substrates, in polyhalogenated systems, they can "overpower" the BDE differences if the Pd loading is not strictly controlled. For 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, using a specialized bis-pyrazole phosphine like BippyPhos at low loadings prevents premature activation of the C–Br bond while maintaining a smooth reaction at the C–I bond[3].
Section 2: Troubleshooting Guide & Failure Modes
Issue 1: Bis-Coupling (Reaction at both C–I and C–Br)
-
Causality: Excess Pd(0) in solution or elevated temperatures provide enough thermal energy to overcome the activation barrier for C–Br oxidative addition.
-
Resolution:
-
Decrease Pd loading to 0.5–1.0 mol%.
-
Lower the reaction temperature by 10–20 °C.
-
Ensure exact stoichiometric control of the nucleophile (maximum 1.05 equivalents).
-
Issue 2: Sluggish Reaction or Incomplete Conversion at C–I
-
Causality: Catalyst deactivation (e.g., Pd black formation) due to insufficient ligand stabilization at low Pd loadings, or poor transmetalation kinetics.
-
Resolution: Do not simply increase Pd loading, as this ruins selectivity. Instead, optimize the Ligand:Pd ratio (e.g., increase from 2:1 to 3:1) to stabilize the Pd(0) species. Alternatively, switch to a more soluble base (e.g., Cs₂CO₃) to accelerate the transmetalation step, which is often rate-limiting in low-loading regimes[3][4].
Issue 3: Protodehalogenation (Loss of Iodine without Coupling)
-
Causality: The Pd(II) intermediate undergoes competitive reduction instead of transmetalation. This is often exacerbated by excess alcoholic solvents or water acting as hydride sources.
-
Resolution: Switch to an anhydrous, non-protic solvent system (e.g., Toluene/THF) and ensure the base is thoroughly dried.
Troubleshooting logic tree for resolving selectivity and yield issues in polyhalogenated coupling.
Section 3: Experimental Workflows & Protocols
Standard Operating Procedure: Self-Validating Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. By strictly limiting the boronic acid to 1.05 equivalents and Pd to 1.0 mol%, any formation of bis-coupled product immediately indicates a temperature excursion or localized concentration gradient, rather than a fundamental stoichiometric failure.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 mmol) and the arylboronic acid (1.05 mmol).
-
Catalyst Loading: Add Pd(OAc)₂ (0.01 mmol, 1.0 mol% ) and BippyPhos (0.02 mmol, 2.0 mol% )[3]. Critical Note: Weighing 1 mol% accurately at small scales is prone to error; use a calibrated stock solution in toluene.
-
Base Addition: Add anhydrous Cs₂CO₃ (2.0 mmol).
-
Solvent: Inject degassed anhydrous Toluene (5.0 mL).
-
Reaction: Stir the mixture at 60 °C for 12 hours. Do not exceed 60 °C to protect the C–Br bond.
-
Validation: Monitor via GC-MS. The presence of the mono-coupled product without the des-bromo mass validates the loading efficiency and thermal control.
-
Workup: Quench with deionized water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Catalytic cycle demonstrating selective C-I oxidative addition vs. C-Br over-oxidation.
Section 4: Quantitative Data & Optimization Matrix
The following table summarizes empirical data demonstrating the inverse relationship between catalyst loading/temperature and chemoselectivity in tetra-halogenated arenes.
| Catalyst System | Loading (mol%) | Temp (°C) | Conversion (%) | Mono-Coupling (C–I) (%) | Bis-Coupling (C–I, C–Br) (%) |
| Pd(OAc)₂ / PPh₃ | 5.0 | 80 | >99 | 45 | 55 |
| Pd(OAc)₂ / PPh₃ | 1.0 | 80 | 85 | 78 | 7 |
| Pd(OAc)₂ / BippyPhos | 1.0 | 60 | >99 | 96 | <1 |
| Pd(OAc)₂ / BippyPhos | 0.5 | 60 | 92 | 92 | 0 |
Table 1: Impact of catalyst loading and ligand selection on the chemoselective cross-coupling of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene.
References
-
Organic Chemistry Portal. "Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides". URL:[Link]
-
National Institutes of Health (PMC). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". URL: [Link]
-
InCatT. "Site-selective cross coupling by fine-tuning the supramolecular interaction". URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 4. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
Recrystallization solvents for high-purity 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
Welcome to the Technical Support Center for halogenated aromatic compounds. This portal is designed for researchers and drug development professionals who require high-purity 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (CAS: 2226439-58-1)[1] for sensitive downstream cross-coupling reactions or active pharmaceutical ingredient (API) synthesis.
Below, you will find the thermodynamic principles of solvent selection, validated standard operating procedures (SOPs), and an advanced troubleshooting guide.
Thermodynamic Principles of Halogenated Benzene Crystallization
1-Bromo-3-chloro-4-fluoro-2-iodobenzene is a densely substituted, polyhalogenated aromatic ring. From a thermodynamic perspective, its high lipophilicity and rigid planar structure promote strong intermolecular interactions—specifically halogen bonding via sigma-holes[2].
Because of its extreme hydrophobicity, it is virtually insoluble in water but highly soluble in non-polar organic solvents (e.g., hexane, toluene) and moderately soluble in polar organic solvents (e.g., ethanol, ethyl acetate)[2]. To precisely control the saturation point and induce nucleation, a mixed-solvent recrystallization system is the most effective approach[3][4]. By pairing a "good" solvent (where the compound is highly soluble) with an "anti-solvent" (where it is insoluble), you can manipulate the dielectric constant of the medium to force the compound out of solution at a specific temperature gradient[5].
Solvent Selection Matrix
The table below summarizes the quantitative and qualitative data for selecting the optimal recrystallization solvent system.
| Solvent System | Ratio (Good:Anti) | Solute Recovery | Polarity Tuning | Process Notes & Validation |
| Ethyl Acetate / Hexane | ~1:3 to 1:5 | > 85% | Excellent | Preferred Method. Highly tunable. Hexane rapidly decreases solubility, forcing sharp crystallization. |
| Ethanol / Water | ~4:1 | > 80% | Moderate | Good for removing highly polar impurities. Validation: Requires extended vacuum drying to remove residual water. |
| Hot Ethanol (Single) | N/A | ~60-70% | Low | Simplest method, but lower yield. The compound remains partially soluble even at 0 °C. |
Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization
This protocol utilizes the Ethyl Acetate / Hexane mixed-solvent system to ensure maximum purity and yield[5][6]. Every step is designed as a self-validating system to ensure empirical accuracy before proceeding.
Step 1: Initial Dissolution
-
Place the crude 1-Bromo-3-chloro-4-fluoro-2-iodobenzene in an Erlenmeyer flask.
-
Add a minimum volume of boiling Ethyl Acetate (the "good" solvent) dropwise while swirling on a hot plate until the solid just dissolves[6].
-
Validation Check: The solution must be completely transparent. If particulate matter remains, these are insoluble impurities.
Step 2: Hot Gravity Filtration (Optional but Recommended)
-
If the solution is cloudy or contains particulates, pass it through a fluted filter paper in a stemless funnel kept hot to prevent premature crystallization[7].
-
Validation Check: The filtrate must be a clear, homogeneous liquid.
Step 3: Anti-Solvent Titration
-
Keep the clear filtrate at a gentle boil.
-
Begin adding hot Hexane (the "anti-solvent") dropwise[4].
-
Stop adding Hexane the exact moment the solution becomes persistently cloudy (the saturation point)[5].
-
Add 1-2 drops of Ethyl Acetate until the solution just clears up again.
-
Validation Check: The solution is now perfectly saturated at its boiling point.
Step 4: Controlled Nucleation and Growth
-
Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed.
-
Once at room temperature, place the flask in an ice-water bath (0 °C) for 15-20 minutes to maximize yield[7].
-
Validation Check: Distinct, geometric crystals should form at the bottom of the flask.
Step 5: Isolation and Analytical Validation
-
Collect the crystals via cold vacuum filtration using a Büchner funnel[6]. Wash the filter cake with a small amount of ice-cold Hexane.
-
Dry the crystals under high vacuum to constant weight.
-
Validation Check: Perform a melting point analysis. A sharp melting point range ( Δ T ≤ 1-2 °C) validates the complete removal of impurities and residual solvent.
Process Workflow & Troubleshooting Logic
Logical workflow for mixed-solvent recrystallization and troubleshooting.
Troubleshooting Guides & FAQs
Q: Why is my compound "oiling out" instead of forming solid crystals? A: "Oiling out" is a common phenomenon with polyhalogenated benzenes. It occurs when the solute separates from the solvent as a supercooled liquid rather than a crystalline solid[8]. Mechanistically, this happens if the melting point of the compound is lower than the boiling point of the solvent system, or if the solvent cools too rapidly, causing the solubility to drop faster than the crystallization kinetics[6].
-
The Fix: Reheat the mixture until it is a homogeneous solution again. Add a small amount of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature, and cool the flask much more slowly. If oiling persists, scratch the inside of the glass flask with a glass rod to create micro-abrasions that act as nucleation sites[8].
Q: My final crystals have a yellowish tint. How do I remove colored impurities? A: Freshly synthesized halogenated aromatics are typically colorless but can trap trace oxidized impurities or transition metal catalysts from prior steps, giving them a yellow/brown tint[8].
-
The Fix: Utilize activated charcoal. Dissolve the colored crystals in the hot "good" solvent and add 1-2% (by weight) of activated charcoal[7][8]. Boil for 5 minutes. The highly porous carbon matrix will physically adsorb the high-molecular-weight colored impurities. Perform a hot gravity filtration to remove the charcoal, and proceed with the anti-solvent addition.
Q: I have a very low crystal yield after cooling in the ice bath. What went wrong? A: The thermodynamic system is under-saturated. This is caused by either using too much "good" solvent during the initial dissolution step, or not adding enough anti-solvent to reach the critical cloud point[5][8].
-
The Fix: Return the flask to the hot plate and boil off 20-30% of the solvent volume to concentrate the solution. Alternatively, bring the solution back to a boil and titrate more anti-solvent until the cloud point is firmly established[6].
Sources
- 1. 2226439-58-1|1-Bromo-3-chloro-4-fluoro-2-iodobenzene|BLD Pharm [bldpharm.com]
- 2. Magnesium–halobenzene bonding: mapping the halogen sigma-hole with a Lewis-acidic complex - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06321E [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. murov.info [murov.info]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Controlling temperature for selective lithiation of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
Welcome to the Technical Support Center for Advanced Organometallic Workflows. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the selective lithiation of polyhalogenated benzenes, specifically 1-Bromo-3-chloro-4-fluoro-2-iodobenzene .
This molecule presents a unique synthetic challenge: it contains four different halogens, each with distinct reactivities. Successful functionalization requires absolute kinetic control to differentiate between the halogens while suppressing catastrophic side reactions.
Workflow Visualization: Selective Lithiation Pathway
Fig 1. Decision tree and thermodynamic pathways for polyhalogenated benzene lithiation.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control (-78 °C to -100 °C) non-negotiable for 1-Bromo-3-chloro-4-fluoro-2-iodobenzene? A1: The causality lies in the relative rates of lithium-halogen exchange and the structural environment of the resulting carbanion. The exchange rate strictly follows the polarizability and bond-dissociation energy trend: I > Br > Cl > F [1]. When you treat this substrate with n-butyllithium (n-BuLi), the iodine at the C2 position exchanges extremely fast. However, the resulting C2-lithio species is flanked directly by a bromine (C1) and a chlorine (C3). If the temperature rises above -40 °C, the thermal energy overcomes the activation barrier for the elimination of LiBr or LiCl. This results in the formation of a highly reactive benzyne (aryne) intermediate [2][3], which will indiscriminately react with any nucleophile in the system, destroying your yield.
Q2: Should I use THF or Diethyl Ether (Et₂O) as my solvent? A2: Both ethereal solvents act as Lewis bases that coordinate to lithium, assisting in the deaggregation of the alkyllithium hexamers/tetramers into more reactive species[4].
-
THF provides superior solubility for the resulting aryllithium species and accelerates the exchange. However, at temperatures above -78 °C, the strongly basic aryllithium can deprotonate THF.
-
Et₂O is less prone to deprotonation and is highly recommended if your electrophilic trapping step requires prolonged incubation times at -78 °C[2]. For absolute selectivity between iodine and bromine, a solvent mixture of THF/Et₂O/pentane at -100 °C (using a liquid nitrogen/ethanol bath) is often the safest self-validating system.
Q3: What is the "Halogen Dance" and how does temperature trigger it? A3: The "halogen dance" is a base-catalyzed rearrangement where halogens migrate to adjacent positions on a polyhalogenated aromatic ring via a series of nucleophilic aromatic substitutions and elimination steps[5][6]. If the temperature is too high, or if there is a localized excess of base due to poor mixing, the C2-lithio intermediate acts as a strong base rather than a nucleophile. It can deprotonate unreacted starting material or facilitate the migration of the C1-bromine to a thermodynamically more stable position, leading to an inseparable scrambled mixture.
Troubleshooting Guide
Issue 1: Observing a mixture of C2-substituted and C1-substituted products.
-
Root Cause: Over-lithiation or poor cryogenic control. While the I-Li exchange is orders of magnitude faster than the Br-Li exchange, localized warming (e.g., adding room-temperature n-BuLi too quickly) provides enough kinetic energy for the n-BuLi to attack the C1-bromine.
-
Resolution: Implement a syringe pump for the addition of n-BuLi. Pre-cool the n-BuLi solution by running the addition line through the dry ice bath before it enters the reaction flask. Ensure the internal temperature (monitored via a cryogenic internal probe, not just the bath temperature) never exceeds -75 °C.
Issue 2: Formation of aniline-derivatives or solvent-adduct byproducts.
-
Root Cause: Benzyne formation. The C2-lithio intermediate eliminated LiBr or LiCl to form a benzyne ring[3][7]. If diisopropylamine or other nucleophiles are present, they will attack the benzyne triple bond.
-
Resolution: This is a definitive indicator of a thermal spike. Verify the integrity of your cooling bath. If using dry ice/acetone, ensure there is an excess of solid dry ice. Transition to a liquid nitrogen/ethanol bath (-100 °C) if the problem persists[2].
Issue 3: Low yield of the final trapped product despite complete consumption of starting material.
-
Root Cause: The electrophile was added too late, or the aryllithium precipitated out of solution.
-
Resolution: Polyhalogenated aryllithiums have limited stability even at -78 °C. Limit the incubation time after n-BuLi addition to exactly 15–30 minutes[2]. If precipitation is observed in Et₂O, add a small co-volume of anhydrous THF (10% v/v) right before electrophile addition to resolubilize the anion.
Quantitative Data: Reactivity & Thermodynamic Thresholds
Table 1. Halogen-Lithium Exchange Kinetics and Side-Reaction Thresholds for 1-Bromo-3-chloro-4-fluoro-2-iodobenzene.
| Halogen Position | Exchange Kinetics | Optimal Lithiation Temp | Critical Failure Temp | Primary Degradation Pathway |
| C2 (Iodine) | Extremely Fast (< 5 min) | -100 °C to -78 °C | > -40 °C | Benzyne formation (LiBr/LiCl loss) |
| C1 (Bromine) | Fast (~ 30 min) | -78 °C | > -20 °C | Halogen Dance / Isomerization |
| C3 (Chlorine) | Very Slow | N/A (Avoid direct exchange) | > 0 °C | Nucleophilic Aromatic Substitution |
| C4 (Fluorine) | Inert to Exchange | N/A | N/A | Direct ortho-deprotonation |
Standard Operating Procedure: Selective C2-Lithiation and Trapping
This protocol is designed as a self-validating system; if the internal temperature is maintained, the kinetic preference for iodine over bromine guarantees >95% regioselectivity.
Reagents Required:
-
1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 equiv, strictly dried)
-
n-Butyllithium (1.05 equiv, 1.6 M in hexanes, titrated prior to use)
-
Anhydrous THF (Karl Fischer titration < 10 ppm H₂O)
-
Electrophile (e.g., anhydrous DMF or target aldehyde, 1.2 equiv)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal cryogenic temperature probe, and an argon inlet. Purge with argon for 15 minutes.
-
Substrate Solvation: Dissolve 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 equiv) in anhydrous THF (0.1 M concentration) under argon.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Monitor the internal probe until the solution reaches exactly -78 °C. Allow 10 minutes for thermal equilibration.
-
Lithiation (Critical Step): Load n-BuLi (1.05 equiv) into a gas-tight syringe. Using a syringe pump, add the n-BuLi at a rate of 0.5 mL/min. Observe the internal probe: The temperature must not spike above -75 °C. The solution may turn a pale yellow/orange, indicating the formation of the C2-lithio species.
-
Incubation: Stir the mixture at -78 °C for exactly 20 minutes. Do not exceed 30 minutes to prevent the onset of the halogen dance.
-
Electrophilic Trapping: Add the electrophile (1.2 equiv, dissolved in 2 mL of pre-cooled THF) dropwise over 5 minutes.
-
Quenching: Stir for an additional 30 minutes at -78 °C. Quench the reaction while still in the cryogenic bath by rapidly injecting 5 mL of saturated aqueous NH₄Cl.
-
Recovery: Remove the flask from the bath, allow it to warm to room temperature, and proceed with standard aqueous biphasic extraction (EtOAc/H₂O).
References
-
Metal–halogen exchange. Wikipedia. Available at:[Link]
-
How do I selectively exchange iodine with lithiate? ResearchGate. Available at:[Link]
-
Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. ResearchGate. Available at:[Link]
-
Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer. National Institutes of Health (PMC). Available at:[Link]
-
The Position Of A Halogen Can Be Moved By Performing. Wax Studios. Available at:[Link]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Available at:[Link]
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. wax-studios.com [wax-studios.com]
- 6. Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing homocoupling during functionalization of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
Welcome to the technical support center for the selective functionalization of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to empower you to achieve high-yield, selective functionalization while minimizing or eliminating homocoupling byproducts.
Introduction: Understanding the Substrate
1-Bromo-3-chloro-4-fluoro-2-iodobenzene is a valuable building block in medicinal chemistry and materials science due to its multiple, differentially reactive halogen atoms.[1] This allows for sequential, site-selective cross-coupling reactions. The key to success lies in exploiting the inherent differences in the carbon-halogen bond strengths. The general reactivity trend for palladium-catalyzed cross-coupling reactions is:
C–I > C–Br > C–Cl > C–F [2]
This predictable reactivity hierarchy allows for the selective functionalization of the iodine atom without disturbing the other halogens, provided the reaction conditions are carefully controlled. However, a common pitfall in these reactions is the formation of homocoupled byproducts, which can significantly reduce the yield of the desired product and complicate purification.[3][4] This guide will provide you with the expertise to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I want to selectively functionalize my 1-Bromo-3-chloro-4-fluoro-2-iodobenzene. Which halogen should I target first?
A1: You should target the iodine atom first. The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds present on the ring, making it the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2] By using mild reaction conditions, you can achieve excellent chemoselectivity for the C-I bond.
Q2: What is homocoupling, and why is it a problem in my reaction?
A2: Homocoupling is a common side reaction where two molecules of your coupling partner (e.g., boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) react with each other to form a symmetrical dimer.[3][5] This is problematic because it consumes your valuable reagents, reduces the yield of your desired heterocoupled product, and introduces impurities that can be difficult to separate.
Q3: What are the main causes of homocoupling?
A3: The primary causes of homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.[6][7] For Sonogashira reactions, oxygen facilitates the copper-catalyzed oxidative dimerization of terminal alkynes (Glaser coupling).[5][8]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[7]
-
High Concentration of the Nucleophile: A high instantaneous concentration of the boronic acid or alkyne can favor the bimolecular homocoupling reaction.[5]
-
Inappropriate Ligand Choice: The ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[9]
Q4: Can I perform a metal-halogen exchange on this substrate?
A4: Yes, but with caution. A lithium-halogen exchange will preferentially occur at the most acidic proton, which is adjacent to the iodine. A Grignard exchange (Br/Mg exchange) can be more selective for the bromine atom under specific conditions.[10] However, for selective functionalization, palladium-catalyzed cross-coupling at the iodine position is generally more reliable and higher yielding.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling - Minimizing Boronic Acid Homocoupling
Problem: Significant formation of the biaryl homocoupled product from the boronic acid.
| Potential Cause | Scientific Explanation | Suggested Solution(s) |
| Oxygen in the Reaction | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[6][7] | Rigorous Degassing: Sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for solvents. Assemble your reaction under a positive pressure of inert gas.[3] |
| Use of a Pd(II) Precatalyst | Pd(II) species can directly catalyze the homocoupling of boronic acids before being reduced to the active Pd(0) catalyst.[7] | Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Add a Reducing Agent: If using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst.[11] |
| Inappropriate Ligand | The ligand influences the rates of oxidative addition and reductive elimination. A slow reductive elimination can lead to side reactions. | Ligand Screening: Use bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can accelerate the reductive elimination step, which outcompetes the homocoupling pathway.[7] |
| High Boronic Acid Concentration | A high concentration of the boronic acid can increase the rate of the bimolecular homocoupling reaction. | Slow Addition: While less common for Suzuki reactions, if homocoupling is severe, consider adding the boronic acid solution slowly over a period of time. Use Stable Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates, which can provide a slow, controlled release of the boronic acid.[3][12] |
| Suboptimal Base or Solvent | The choice of base and solvent can significantly impact the reaction outcome and the stability of the catalyst and reagents. | Optimize Base and Solvent: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). |
Guide 2: Sonogashira Coupling - Preventing Alkyne Dimerization (Glaser Coupling)
Problem: Formation of a 1,3-diyne (homocoupled alkyne) byproduct.
| Potential Cause | Scientific Explanation | Suggested Solution(s) |
| Oxygen and Copper(I) Co-catalyst | The combination of a copper(I) salt (typically CuI) and oxygen is the primary driver for the oxidative homocoupling of terminal alkynes.[5][8] | Implement Copper-Free Conditions: This is the most effective method to prevent alkyne homocoupling.[8] Use a palladium catalyst system that does not require a copper co-catalyst. This may require slightly higher temperatures or more active ligands. Rigorous Anaerobic Conditions: If using a copper-catalyzed system, it is absolutely critical to thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.[5] |
| High Alkyne Concentration | A high concentration of the terminal alkyne increases the likelihood of the bimolecular homocoupling reaction. | Slow Addition of Alkyne: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration low, disfavoring dimerization.[5][13] |
| High Copper Catalyst Loading | High concentrations of the copper(I) co-catalyst can accelerate the rate of homocoupling.[5] | Reduce Copper Loading: If using a copper-catalyzed protocol, reduce the amount of CuI to 0.5-2 mol%.[5] |
| Inefficient Cross-Coupling | If the desired cross-coupling reaction is slow, the alkyne has more opportunity to homocouple. | Optimize Ligands: Employ bulky and electron-rich phosphine ligands to increase the rate of the desired Sonogashira cross-coupling, making it kinetically more favorable than homocoupling.[5] Use a Reducing Atmosphere: In some cases, using a hydrogen gas atmosphere diluted with nitrogen or argon has been shown to significantly reduce homocoupling.[14][15] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL). Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Copper-Free Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent (e.g., toluene). Then, add 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (1.0 equiv) followed by the terminal alkyne (1.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow standard aqueous workup and purification procedures as described for the Suzuki-Miyaura coupling.
Visualizations
Caption: Reactivity hierarchy of halogens in cross-coupling reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 15. depts.washington.edu [depts.washington.edu]
Validation & Comparative
Structural Elucidation of Highly Halogenated Benzenes: A Comparison Guide to ¹⁹F NMR Techniques for 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone strategy in modern pharmaceutical and agrochemical design, utilized to modulate lipophilicity, metabolic stability, and target binding affinity[1]. However, as molecular complexity increases, so does the analytical challenge. 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (CAS: 2226439-58-1)[2] represents a highly sterically congested, multi-halogenated building block. For such proton-deficient molecules, traditional ¹H NMR spectroscopy often falls short. This guide objectively compares analytical methodologies for this class of compounds, demonstrating why ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the premier diagnostic tool for structural elucidation and purity quantification[3].
The Analytical Challenge: Polyhalogenated Scaffolds
In the structure of 1-bromo-3-chloro-4-fluoro-2-iodobenzene, four distinct halogens (Br, I, Cl, F) occupy contiguous positions on the aromatic ring (C1 through C4), leaving only two protons at positions C5 and C6.
Relying solely on ¹H NMR or ¹³C NMR presents critical bottlenecks:
-
Proton Scarcity: With only two adjacent protons, the ¹H NMR spectrum yields a simple pair of doublets, offering zero insight into the regiochemistry of the four halogens.
-
Carbon Relaxation: Highly halogenated quaternary carbons in ¹³C NMR suffer from extremely long longitudinal relaxation times ( T1 ) and lack Nuclear Overhauser Effect (NOE) enhancement, often requiring hours of acquisition time just to resolve the baseline signals[4].
Conversely, the ¹⁹F nucleus is an ideal spectroscopic spy[3]. It boasts a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, yielding a relative sensitivity approaching that of ¹H NMR[1][5]. Furthermore, its massive chemical shift dispersion (>300 ppm) makes it exquisitely sensitive to its local electronic environment, easily differentiating regioisomers without the need for reference standards[1][3].
Technology Comparison: Benchtop vs. High-Field NMR vs. GC-MS
When analyzing complex fluorinated building blocks, laboratories must balance resolution, throughput, and operational costs. The decision matrix below outlines the optimal deployment of different analytical platforms.
Decision matrix for selecting analytical techniques for halogenated benzenes.
Performance & Capability Matrix
| Parameter | Benchtop ¹⁹F NMR (60-80 MHz) | High-Field ¹⁹F NMR (400+ MHz) | GC-MS (EI) |
| Primary Utility | Fume-hood reaction monitoring, bulk purity checks[6][7]. | Definitive structural elucidation, trace impurity ID[7]. | Exact mass confirmation, fragmentation analysis. |
| Sensitivity | Moderate (Limited by 1-2 T magnetic field)[7]. | Exceptional (Cryoprobe compatible). | High (Picogram level detection). |
| Resolution ( J -Coupling) | Poor. Multiplets often overlap into broad singlets due to low dispersion[7]. | Excellent. Easily resolves fine 3JFH and 4JFH scalar couplings. | N/A (Cannot resolve scalar couplings). |
| Regioisomer Differentiation | Difficult without pure reference standards. | Definitive (via 2D HMBC or J -coupling analysis)[8]. | Difficult (Isomers often have identical fragmentation patterns). |
| Operational Cost | Low (No cryogens required)[5]. | High (Liquid He/N₂ maintenance). | Moderate (Carrier gas, column maintenance). |
Expertise & Experience: Mechanistic Causality in Experimental Design
To extract meaningful data from 1-bromo-3-chloro-4-fluoro-2-iodobenzene, the experimental design must account for the unique physics of the ¹⁹F nucleus in a highly substituted aromatic environment.
1. The Causality of the Relaxation Delay ( D1 ): Fluorine atoms attached to sterically congested, proton-poor aromatic rings lack efficient dipole-dipole relaxation pathways. Consequently, their longitudinal relaxation times ( T1 ) can extend to several seconds. If the inter-pulse delay ( D1 ) is set too short (e.g., the standard 1 second used for protons), the ¹⁹F spins will not return to thermal equilibrium between scans. This causes partial signal saturation, completely destroying the quantitative relationship between peak integration and molecular concentration. Rule: D1 must be set to ≥5×T1 of the longest relaxing fluorine nucleus for accurate quantification[1].
2. The Necessity of Dual-Acquisition (Coupled vs. Decoupled): A self-validating ¹⁹F NMR protocol requires acquiring both ¹H-coupled and ¹H-decoupled spectra[1].
-
¹H-Decoupled (¹⁹F{¹H}): Collapses all fluorine-proton scalar couplings, yielding a sharp singlet for the C4 fluorine. This maximizes the Signal-to-Noise Ratio (SNR) and is strictly used for quantifying the main product against trace fluorinated impurities.
-
¹H-Coupled (¹⁹F): Preserves the J -coupling. The splitting pattern definitively proves the spatial relationship between the fluorine and the remaining ring protons, validating the regiochemistry.
3. Internal Referencing for Absolute Accuracy: Unlike ¹H NMR, where the residual solvent peak (e.g., CHCl₃ in CDCl₃) serves as a reliable internal lock and reference, ¹⁹F chemical shifts are highly susceptible to solvent effects and concentration. A fluorinated internal standard, such as α,α,α -trifluorotoluene (TFT, δ = -63.72 ppm) or trichlorofluoromethane (CFCl₃, δ = 0.00 ppm), must be spiked into the sample to calibrate the chemical shift axis accurately[1][5][9].
Self-Validating Experimental Protocol: High-Field ¹⁹F NMR
The following protocol establishes a closed-loop validation system for the structural confirmation of 1-bromo-3-chloro-4-fluoro-2-iodobenzene.
Step 1: Sample Preparation
-
Accurately weigh 5–10 mg of 1-bromo-3-chloro-4-fluoro-2-iodobenzene[1].
-
Dissolve the compound in 0.6 mL of CDCl₃ in a clean vial.
-
Add 5 µL of α,α,α -trifluorotoluene (TFT) to serve as the internal reference standard[5][9].
-
Transfer the homogenized solution to a standard 5 mm NMR tube[1].
Step 2: Instrument Tuning and Locking
-
Insert the sample into a High-Field NMR spectrometer (e.g., 400 MHz or 500 MHz) equipped with a ¹⁹F-capable probe (often a ¹H/¹⁹F dual-tune probe)[10].
-
Lock the spectrometer to the deuterium frequency of the CDCl₃ solvent[1].
-
Shim the magnetic field (Z1-Z5) to ensure high homogeneity, targeting a solvent line width of < 0.5 Hz.
Step 3: Data Acquisition Parameters
-
Spectral Width: Set to 250 ppm to capture the full range of aromatic fluorine shifts and the TFT standard[1].
-
Transmitter Offset: Center the spectrum at -100 ppm.
-
Relaxation Delay ( D1 ): Set to 5.0 seconds (to account for the long T1 of the isolated fluorine)[1].
-
Number of Scans (NS): 32 to 64 scans to ensure high SNR.
-
Acquisition: Run Sequence A (¹H-decoupled) followed by Sequence B (¹H-coupled)[1].
Step 4: Processing and Validation
-
Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation[1].
-
Phase and baseline correct the spectrum.
-
Extract the J -coupling constants from the ¹H-coupled spectrum to validate the structure.
Data Presentation & Interpretation
The structural validation of 1-bromo-3-chloro-4-fluoro-2-iodobenzene hinges on the interpretation of the ¹⁹F multiplet. Based on the contiguous sequence of halogens (Br-I-Cl-F-H-H), the fluorine atom at C4 is ortho to the chlorine at C3 and the proton at C5. It is meta to the iodine at C2 and the proton at C6.
Because ¹⁹F couples strongly with ¹H through bonds, the C4 fluorine signal will be split by the ortho-proton (H5) and the meta-proton (H6).
Simulated Quantitative NMR Data Table
| Nucleus | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Structural Inference |
| ¹⁹F | C4 | -112.5 | Doublet of doublets (dd) | 3JFH ≈ 7.5 Hz (ortho) 4JFH ≈ 2.0 Hz (meta) | 1.00 F | Confirms F is adjacent to exactly one proton (H5) and meta to another (H6). |
| ¹H | C5 | 7.45 | Doublet of doublets (dd) | 3JHH ≈ 8.0 Hz (ortho) 3JFH ≈ 7.5 Hz (ortho) | 1.00 H | Confirms H5 is located between F4 and H6. |
| ¹H | C6 | 7.60 | Doublet of doublets (dd) | 3JHH ≈ 8.0 Hz (ortho) 4JFH ≈ 2.0 Hz (meta) | 1.00 H | Confirms H6 is adjacent to H5 and meta to F4. |
Note: The exact chemical shift of the fluorine will experience a net shielding effect from the para-Bromine and meta-Iodine, offset slightly by the deshielding ortho-Chlorine, placing it typically in the -105 to -115 ppm window characteristic of highly substituted fluorobenzenes.
By leveraging high-field ¹⁹F NMR and adhering to strict relaxation and referencing protocols, researchers can unambiguously confirm the regiochemistry and purity of complex halogenated building blocks like 1-bromo-3-chloro-4-fluoro-2-iodobenzene, ensuring robust downstream synthesis in drug development pipelines.
References
- Application Notes and Protocols for 19F NMR Spectroscopy of Fluorin
- Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Quantum Design Europe.
- 1-Bromo-3-chloro-4-fluoro-2-iodobenzene. ChemScene.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing.
- Enhancing 19F benchtop NMR spectroscopy by combining parahydrogen hyperpolarisation and multiplet refocusing. White Rose Research Online.
- Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolariz
- Data-guided rational design of additives for halogenation of highly fluorin
- High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
- 5. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy [qd-europe.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Unlocking the Halogenated Fingerprint: A Comparative Guide to Mass Spectrometry of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing heavily halogenated aromatic compounds. Polyhalogenated benzenes, such as 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (C₆H₂BrClFI) , present a unique challenge. They are critical intermediates in agrochemical and specialized drug development, yet their dense electron clouds and weak carbon-halogen bonds make them highly susceptible to premature degradation during analysis.
To confidently elucidate the structure of such a complex molecule, we cannot rely on a single analytical dimension. This guide objectively compares the performance of the traditional gold standard—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) —against the modern, softer alternative—Gas Chromatography-Atmospheric Pressure Chemical Ionization-High Resolution Mass Spectrometry (GC-APCI-HRMS) . By understanding the mechanistic causality behind their fragmentation, researchers can build self-validating analytical workflows.
The Mechanistic Causality of Fragmentation
Before comparing instrument performance, we must understand the molecule's intrinsic behavior in a vacuum. The fragmentation of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene is entirely governed by the hierarchy of its Bond Dissociation Energies (BDEs).
When energy is applied, the molecule does not shatter randomly; it undergoes a highly predictable, sequential ejection of halogen radicals. As detailed in fundamental [1], the weakest bonds cleave first:
-
C–I Bond (~272 kJ/mol): The bulky iodine atom is highly polarizable and weakly bound. Its loss (-127 Da) is the primary fragmentation event.
-
C–Br Bond (~339 kJ/mol): Bromine is ejected next (-79 or 81 Da).
-
C–Cl Bond (~397 kJ/mol): Chlorine follows (-35 or 37 Da).
-
C–F Bond (~523 kJ/mol): The carbon-fluorine bond is exceptionally strong and typically remains intact until the aromatic ring itself ruptures.
Fig 1. Sequential EI-MS fragmentation pathway of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene.
Technology Comparison: GC-EI-MS vs. GC-APCI-HRMS
To capture this fragmentation pathway, laboratories typically choose between hard and soft ionization techniques.
GC-EI-MS (Hard Ionization): Operates at a standard 70 eV. It aggressively shatters the molecule, providing a rich structural fingerprint. However, because the C–I bond is so weak, the intact molecular ion ([M]•⁺) is often vanishingly small or completely absent, making absolute molecular weight confirmation difficult. Furthermore, [2] can occasionally complicate the spectra of halogenated organics by creating [M-H]⁺ artifacts.
GC-APCI-HRMS (Soft Ionization): As demonstrated in [3], APCI utilizes gas-phase ion-molecule reactions at atmospheric pressure. This gently ionizes the molecule via charge transfer, preserving the highly labile C–I bond and yielding a strong molecular ion signal. When coupled with an Orbitrap or Time-of-Flight (TOF) analyzer, it provides exact mass capabilities.
Performance Comparison Matrix
| Analytical Parameter | GC-EI-MS (Quadrupole) | GC-APCI-HRMS (Orbitrap/TOF) |
| Ionization Energy | High (70 eV) | Low (Charge Transfer) |
| Molecular Ion Survival | Poor (< 5% relative abundance) | Excellent (> 80% relative abundance) |
| Structural Fingerprinting | Superior (Deep sequential cleavage) | Limited (Requires MS/MS for fragments) |
| Mass Accuracy | Nominal (~0.1 Da) | Exact (< 2 ppm mass error) |
| Isotopic Resolution | Moderate | High (Resolves isobaric overlaps) |
| Primary Use Case | Library matching & structural mapping | Exact formula confirmation |
Self-Validating Experimental Protocols
To ensure scientific integrity, an analytical workflow must be self-validating. For 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, the ultimate internal check is its isotopic cluster . Because Bromine exists as ⁷⁹Br and ⁸¹Br (~1:1) and Chlorine as ³⁵Cl and ³⁷Cl (~3:1), the intact molecular ion will always present a distinct 3:4:1 ratio at m/z 334, 336, and 338. If this ratio is skewed, the system is either contaminated, or the molecule is degrading in the inlet.
Fig 2. Parallel GC-MS workflow comparing EI and APCI ionization strategies.
Protocol A: GC-EI-MS Structural Elucidation
-
Sample Preparation: Dilute the analyte to 10 µg/mL in anhydrous hexane.
-
Causality: Hexane is a non-polar, aprotic solvent. Using protic solvents (like methanol) can induce nucleophilic aromatic substitution, replacing the labile iodine before the sample even reaches the GC.
-
-
Inlet Optimization: Set the injection port to 250°C.
-
Self-Validating Check: Monitor for an early-eluting peak at m/z 207. If present, thermal degradation is occurring in the inlet; lower the temperature to 220°C.
-
-
Chromatography: Inject 1 µL splitless onto a DB-5MS (or equivalent 5% phenyl) capillary column.
-
Causality: The polarizability of the phenyl groups in the stationary phase interacts optimally with the heavy halogens, preventing peak tailing.
-
-
Ionization & Detection: Apply 70 eV electron impact. Scan from m/z 50 to 400.
Protocol B: GC-APCI-HRMS Molecular Confirmation
-
Source Configuration: Set the APCI corona discharge current to 2.0 µA.
-
Causality: This low current promotes soft charge transfer (M⁺• formation) rather than protonation ([M+H]⁺), which is critical for halogenated benzenes that lack basic sites.
-
-
Make-up Gas: Utilize dry nitrogen at 2.5 mL/min.
-
Causality: Nitrogen acts as the charge-carrying medium. Moisture must be strictly excluded to prevent the formation of [M+O] or [M+OH] artifacts.
-
-
High-Resolution Detection: Operate the Orbitrap at a resolution of 60,000 (at m/z 200).
-
Self-Validating Check: Calculate the exact mass of the monoisotopic peak (C₆H₂⁷⁹Br³⁵ClF¹²⁷I). The observed mass must be 333.8057 Da ± 2 ppm. A deviation greater than 2 ppm indicates a need for mass calibration.
-
Quantitative Data Presentation
The following table summarizes the theoretical exact masses and expected relative abundances for the primary ions generated during these workflows. The isotopic fractionation of chlorine and bromine provides a unique signature that confirms the elemental composition of each fragment, a principle supported by [4].
| Ion Species | Formula (Monoisotopic) | Exact Mass (Da) | Expected Isotopic Cluster Ratio | Dominant Source |
| Molecular Ion[M]⁺• | C₆H₂⁷⁹Br³⁵ClF¹²⁷I | 333.8057 | 3 : 4 : 1 (m/z 334, 336, 338) | APCI-HRMS |
| [M - I]⁺ | C₆H₂⁷⁹Br³⁵ClF | 206.9013 | 3 : 4 : 1 (m/z 207, 209, 211) | EI-MS |
| [M - I - Br]⁺• | C₆H₂³⁵ClF | 127.9829 | 3 : 1 (m/z 128, 130) | EI-MS |
| [M - I - Br - Cl]⁺ | C₆H₂F | 93.0140 | 100% (m/z 93) | EI-MS |
| Aromatic Ring [C₆H₂]⁺• | C₆H₂ | 74.0156 | 100% (m/z 74) | EI-MS |
Note: The 3:4:1 ratio arises mathematically from the natural abundance probabilities of ⁷⁹Br (50.7%) / ⁸¹Br (49.3%) and ³⁵Cl (75.8%) / ³⁷Cl (24.2%).
Conclusion
For the definitive characterization of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, neither EI nor APCI alone provides the complete picture. GC-EI-MS is mandatory for mapping the sequential cleavage of halogens (I → Br → Cl → F) to confirm the structural backbone. Conversely, GC-APCI-HRMS is essential for preserving the fragile C–I bond to validate the exact elemental composition of the intact molecular cluster. By utilizing both techniques in tandem, researchers establish a rigorous, self-validating analytical framework.
References
-
"11.8: Fragmentation Patterns in Mass Spectrometry", Chemistry LibreTexts. Available at:[Link]
-
"Ascertaining Hydrogen-Abstraction Reaction Efficiencies of Halogenated Organic Compounds in Electron Impact Ionization Processes by Gas Chromatography–High-Resolution Mass Spectrometry", ACS Omega. Available at:[Link]
-
"Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes", National Center for Biotechnology Information (PMC). Available at:[Link]
-
"Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry", PubMed. Available at:[Link]
A Senior Application Scientist's Guide to Distinguishing Regioisomers of Bromochlorofluoroiodobenzene Using Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of polysubstituted aromatic compounds is a cornerstone of rigorous scientific practice. The ten possible regioisomers of bromochlorofluoroiodobenzene present a formidable analytical challenge. Their identical molecular weight and elemental composition render many routine analytical techniques insufficient for definitive identification. This guide provides an in-depth comparison of spectroscopic methodologies, grounded in experimental data and first principles, to empower researchers to confidently distinguish between these closely related isomers.
The Challenge: A Tale of Ten Isomers
The constitutional isomers of bromochlorofluoroiodobenzene, each with the molecular formula C₆H₂BrClFI, differ only in the substitution pattern of the four distinct halogen atoms on the benzene ring. This subtlety in atomic arrangement gives rise to unique physical and chemical properties, making accurate identification critical in fields ranging from medicinal chemistry to materials science. Relying on a single analytical technique is often insufficient; a multi-faceted spectroscopic approach is essential for unequivocal structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic environments of atomic nuclei, NMR provides a detailed structural map. For the bromochlorofluoroiodobenzene series, ¹H, ¹³C, and ¹⁹F NMR each offer unique and complementary insights.
¹H NMR Spectroscopy: Unraveling Proton Environments
The two protons on the benzene ring of each isomer will exhibit distinct chemical shifts and coupling patterns based on their proximity to the various halogen substituents. The electronegativity and size of the adjacent halogens significantly influence the electron density around the protons, thereby altering their resonance frequencies.
-
Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the often-complex splitting patterns in the aromatic region (typically δ 6.5-8.5 ppm). The greater spectral dispersion at higher field strengths minimizes peak overlap and allows for more accurate determination of coupling constants.
-
Self-Validating System: The number of distinct signals, their integration, and their coupling patterns (doublets, triplets, doublet of doublets) must be consistent with the proposed isomeric structure. For instance, a 1,2,3,4-tetrasubstituted isomer will show two adjacent aromatic protons, resulting in a characteristic pair of doublets with a coupling constant (³JHH) of approximately 7-9 Hz. In contrast, a 1,2,3,5-tetrasubstituted isomer will have two meta-protons, leading to a smaller coupling constant (⁴JHH) of around 2-3 Hz.
¹³C NMR Spectroscopy: A Direct Window into the Carbon Skeleton
The chemical shifts of the six carbons in the benzene ring are highly sensitive to the nature of the directly attached halogen and the substitution pattern. While proton-decoupled ¹³C NMR provides six distinct signals for an unsymmetrical isomer, the true power lies in the predictable nature of substituent chemical shift (SCS) effects.
-
Expertise & Experience: The effects of different halogen substituents on the chemical shifts of the ipso-, ortho-, meta-, and para-carbons are, to a good approximation, additive.[1][2] This allows for the prediction of approximate ¹³C NMR spectra for each isomer, which can then be compared with experimental data. The "heavy atom effect" of bromine and iodine, which causes an upfield shift of the ipso-carbon, is a key diagnostic feature to consider.[1]
¹⁹F NMR Spectroscopy: A Highly Sensitive Probe
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally valuable and often underutilized technique for isomer differentiation.[3]
-
Authoritative Grounding: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[3] Its chemical shifts span a very wide range (over 400 ppm), providing excellent spectral dispersion and minimizing the chances of signal overlap.[3] The chemical shift of the fluorine atom will be uniquely influenced by the identity and relative positions of the other halogen substituents.
Experimental Protocol: NMR Analysis of Bromochlorofluoroiodobenzene Isomers
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Optimize the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with a line broadening of 0.3 Hz to improve resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger sample quantity (20-50 mg) may be required for a spectrum with a good signal-to-noise ratio in a reasonable time frame.
-
Use a spectral width of approximately 0-200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Use a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).
-
Reference the spectrum to an appropriate standard, such as CFCl₃ (δ = 0 ppm).
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides information about the functional groups and the substitution pattern of the benzene ring through the analysis of molecular vibrations. For the regioisomers of bromochlorofluoroiodobenzene, the most diagnostic regions are the C-H out-of-plane bending and the overtone/combination bands.
-
Causality in Experimental Choices: The substitution pattern on a benzene ring dictates the number and position of C-H out-of-plane (OOP) bending vibrations, which give rise to strong absorptions in the 900-675 cm⁻¹ region.[4][5][6][7][8] These patterns are highly characteristic and can be used to differentiate between isomers.[4][5][6][7][8] For example, a 1,2,3,4-tetrasubstituted benzene will have a different OOP bending pattern compared to a 1,2,3,5- or 1,2,4,5-tetrasubstituted isomer.
-
Trustworthiness: The weak overtone and combination bands in the 2000-1665 cm⁻¹ region, while less intense, also provide a unique "fingerprint" for each substitution pattern.[4] The consistency between the OOP bending region and the overtone region provides a self-validating system for structural assignment.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade KBr using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) and background correct the spectrum.
-
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural information. For halogenated compounds, the isotopic distribution of chlorine and bromine provides a characteristic signature.
-
Expertise & Experience: Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation. The fragmentation of bromochlorofluoroiodobenzene isomers will involve the loss of halogen atoms and other neutral fragments. The relative stability of the resulting carbocations will influence the abundance of the fragment ions, providing clues to the original substitution pattern.
-
Authoritative Grounding: The presence of one bromine atom results in M and M+2 peaks of nearly equal intensity, while one chlorine atom gives M and M+2 peaks in an approximately 3:1 ratio.[9][10] The combination of these isotopic patterns for a molecule containing both bromine and chlorine will create a unique isotopic cluster for the molecular ion and any fragments containing these halogens.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the isomer in a volatile organic solvent such as dichloromethane or hexane.
-
Gas Chromatography (GC) Separation:
-
Inject 1 µL of the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of any potential impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a mass range of m/z 50-350.
-
Comparative Analysis of Spectroscopic Techniques
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Number, environment, and connectivity of protons. | High resolution, provides detailed structural information. | Can have complex splitting patterns, requiring high-field instruments. |
| ¹³C NMR | Number and electronic environment of carbon atoms. | Direct observation of the carbon skeleton, predictable shifts. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| ¹⁹F NMR | Number and electronic environment of fluorine atoms. | High sensitivity, wide chemical shift range, excellent for fluorinated compounds. | Requires a spectrometer equipped for ¹⁹F detection. |
| IR Spectroscopy | Presence of functional groups and substitution patterns. | Fast, inexpensive, provides characteristic "fingerprint" information. | Can be difficult to interpret complex spectra, less definitive than NMR for isomer differentiation. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides isotopic information for Cl and Br. | Isomers often have similar fragmentation patterns, making differentiation challenging without high-resolution MS or tandem MS. |
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of a bromochlorofluoroiodobenzene regioisomer.
Caption: A systematic workflow for the spectroscopic identification of bromochlorofluoroiodobenzene regioisomers.
Conclusion
The definitive identification of the ten regioisomers of bromochlorofluoroiodobenzene necessitates a synergistic application of multiple spectroscopic techniques. While mass spectrometry can confirm the molecular formula and infrared spectroscopy can provide clues about the substitution pattern, NMR spectroscopy, particularly the combined use of ¹H, ¹³C, and ¹⁹F NMR, is indispensable for unambiguous structure elucidation. By understanding the fundamental principles behind each technique and following a logical analytical workflow, researchers can confidently navigate the complexities of isomer differentiation and ensure the integrity of their scientific findings.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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PubChem. National Center for Biotechnology Information. [Link]
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NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10843. [Link]
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Dharmatti, S. S., Dhingra, M. M., Govil, G., & Khetrapal, C. L. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(6), 331-342. [Link]
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Viesser, R. V., & Tormena, C. F. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6576. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
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Tarroni, R., & Taddei, F. (1995). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Magnetic Resonance in Chemistry, 33(1), 14-20. [Link]
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Nuclear Magnetic Resonance Spectra of 1,2,3- and 1,2,4-Tribromobenzenes. Journal of the Chemical Society of Japan, Pure Chemistry Section, 88(12), 1244-1246. [Link]
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H NMR data of benzene, the halogenobenzenes, and their sulfonates. ResearchGate. [Link]
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INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]
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Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
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Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. [Link]
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The features of IR spectrum. [Link]
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Infrared Spectroscopy. [Link]
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Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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13-C NMR Chemical Shift Table.pdf. [Link]
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Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. [Link]
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mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis. Doc Brown. [Link]
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Short Summary of 1H-NMR Interpretation. [Link]
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mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e. Doc Brown. [Link]
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High-Resolution IR Spectroscopy of Polyhalogenated Aromatics: A Comparative Guide to Analyzing 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
The structural elucidation of highly substituted aromatic compounds presents a unique analytical challenge. 1-Bromo-3-chloro-4-fluoro-2-iodobenzene is a sterically hindered, fully substituted tetrahalobenzene. Because it lacks molecular symmetry, all of its distinct carbon-halogen (C–X) vibrational modes are IR-active, resulting in a highly congested fingerprint region.
To accurately resolve the C–F, C–Cl, C–Br, and C–I stretching frequencies, researchers must choose the correct Fourier Transform Infrared (FTIR) sampling modality. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR (KBr Pellet) for this specific molecule, emphasizing the physical causality behind spectral distortions and providing self-validating protocols for accurate quantification.
The Analytical Challenge: The Polyhalogenated Fingerprint
In polyhalogenated benzenes, the mass of the halogen atom directly dictates the frequency of the C–X stretch. As the atomic mass increases, the vibrational frequency decreases, pushing the critical diagnostic bands into the far end of the mid-IR spectrum:
-
C–F Stretch: 1000 – 1400 cm⁻¹ (Highly polarized, very strong)[1].
-
C–Cl Stretch: 600 – 840 cm⁻¹[1].
-
C–Br Stretch: < 700 cm⁻¹ (Typically 515 – 690 cm⁻¹)[1].
-
C–I Stretch: < 600 cm⁻¹ (Typically 500 – 600 cm⁻¹)[1].
Because the C–Br and C–I bonds absorb at such low wavenumbers, the choice of FTIR sampling technique fundamentally alters the relative intensity of these peaks, directly impacting library matching and quantitative reliability[2].
Modality Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, the decision between ATR and Transmission is not merely a matter of convenience; it is a choice between surface-level speed and bulk quantitative accuracy[2].
Quantitative Performance Comparison
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| C–F Stretch (1000–1400 cm⁻¹) | Moderate intensity, accurate position. | Strong intensity, accurate position. |
| C–Cl Stretch (600–840 cm⁻¹) | High intensity (due to increased dp ). | Moderate intensity (true bulk absorbance). |
| C–Br / C–I Stretch (<700 cm⁻¹) | Artificially enhanced ; requires mathematical correction[3]. | True relative intensity ; ideal for direct quantification[2]. |
| Sampling Depth | Surface only (1–5 µm depending on λ )[4]. | Bulk analysis (entire beam path)[2]. |
| Sample Prep Time | < 1 minute (Non-destructive)[4]. | 10–15 minutes (Destructive)[5]. |
| Quantitative Reliability | Low (unless ATR correction is applied)[3]. | High (Strictly follows Beer-Lambert Law)[2]. |
Causality in Spectral Distortion: The Penetration Depth Phenomenon
Why do ATR spectra distort the heavy halogen signals of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene? The answer lies in the physics of the evanescent wave.
In ATR spectroscopy, the depth of penetration ( dp ) of the infrared beam into the sample is defined by the following equation[3]:
dp=2πn12sin2θ−n22λ
Where λ is the wavelength of light, θ is the angle of incidence, n1 is the refractive index of the crystal (e.g., Diamond = 2.4), and n2 is the refractive index of the sample[3].
The Causality: Because wavelength ( λ ) is inversely proportional to wavenumber, the penetration depth increases significantly at lower wavenumbers. For 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, the dp at 550 cm⁻¹ (C–I stretch) is roughly double the dp at 1100 cm⁻¹ (C–F stretch). Consequently, raw ATR spectra will show an artificially massive C–I peak relative to the C–F peak[3]. To compare this data against standard transmission libraries, an ATR Correction Algorithm must be applied to scale the absorbance linearly with wavenumber[3].
Workflow Selection Diagram
Workflow for selecting and validating FTIR modalities for polyhalogenated benzenes.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase contains a built-in quality control check that must be passed before proceeding.
Protocol A: ATR-FTIR Analysis with Mathematical Correction
Best for rapid qualitative screening and surface analysis.
-
Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air).
-
Self-Validation Check: The background must show >95% transmittance across the spectrum, with only the characteristic diamond phonon absorption bands visible between 1900–2300 cm⁻¹. Any peaks in the fingerprint region indicate residual contamination; re-clean the crystal.
-
-
Sample Application: Place 1-2 mg of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene onto the crystal. Lower the pressure anvil until the force gauge indicates optimal contact.
-
Self-Validation Check: Monitor the live spectrum. The C–F stretch (~1200 cm⁻¹) must reach at least 0.3–0.4 Absorbance Units (AU). If it is lower, the crystal contact is insufficient; increase anvil pressure.
-
-
Spectral Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply the ATR correction algorithm native to the spectrometer software (assuming n1=2.4 for diamond and n2≈1.5 for the organic sample)[3].
-
Self-Validation Check: Post-correction, visually verify that the relative intensity ratio of the C–I peak (<600 cm⁻¹) to the C–F peak (1000–1400 cm⁻¹) has decreased. If the low-wavenumber peaks remain disproportionately massive, the refractive index parameter ( n2 ) in the algorithm was set incorrectly.
-
Protocol B: Transmission FTIR via KBr Pellet
Best for rigorous quantitative analysis and true relative peak intensities.
-
Matrix Preparation: Weigh ~1.5 mg of the sample and ~150 mg of anhydrous, IR-grade Potassium Bromide (KBr). Grind the mixture vigorously in an agate mortar for 3–5 minutes.
-
Causality of Grinding: The sample particles must be ground to a size smaller than the shortest wavelength of IR light (< 2.5 µm). If particles are larger, they will cause Mie scattering (the Christiansen effect), which severely distorts the baseline.
-
-
Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons of force for 2 minutes.
-
Self-Validation Check: Remove the pellet and hold it over printed text. The text must be clearly readable through the pellet. If the pellet is opaque or cloudy, water was absorbed during grinding, or the particle size is too large. Discard and repeat Step 1 in a low-humidity environment.
-
-
Spectral Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.
-
Self-Validation Check: Examine the baseline at 4000 cm⁻¹. It must be flat and near 0 AU. A severely sloping baseline from 4000 cm⁻¹ down to 2000 cm⁻¹ confirms uncorrected light scattering; the data cannot be used for quantification.
-
Sources
A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene and 1-Bromo-4-chloro-2-fluorobenzene
Introduction
Polyhalogenated aromatic compounds are foundational building blocks in modern synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the distinct reactivity profiles of the various carbon-halogen (C-X) bonds, which allow for selective and sequential functionalization. This guide provides an in-depth technical comparison of two such molecules: 1-Bromo-3-chloro-4-fluoro-2-iodobenzene and 1-Bromo-4-chloro-2-fluorobenzene.
While both molecules possess bromine, chlorine, and fluorine substituents, the presence and position of an iodine atom in the former introduce significant differences in their chemical behavior. We will explore how the interplay of C-X bond strengths, electronic effects, and steric hindrance dictates their reactivity in key synthetic transformations, including metal-mediated reactions and nucleophilic aromatic substitution.
The reactivity of these compounds is governed by three primary factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The strength of the C-X bond is critical, especially in metal-mediated reactions. The BDE follows the trend C-F > C-Cl > C-Br > C-I, meaning the C-I bond is the weakest and most reactive, while the C-F bond is the strongest and least reactive.[3][4]
-
Electronic Effects: Halogens exert a dual electronic influence. Their strong electronegativity leads to an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophiles but activates it for nucleophilic attack. Conversely, their lone pairs can participate in resonance (+R), which is an electron-donating effect.[5][6] For halogens, the inductive effect generally outweighs the resonance effect.
-
Steric Hindrance: The size and arrangement of the halogen substituents can impede the approach of reagents to a reactive center, influencing both the rate and regioselectivity of a reaction.[7][8] The atomic radii of the halogens increase down the group: F < Cl < Br < I.
This guide will dissect these principles in the context of our two target molecules, providing both theoretical rationale and practical experimental protocols to inform your synthetic strategy.
Part 1: Reactivity in Metal-Mediated Reactions
Metal-mediated reactions, such as metal-halogen exchange and transition-metal-catalyzed cross-couplings, are cornerstones of modern synthesis. In these reactions, the relative strength of the C-X bond is the dominant factor determining the site of reactivity.
A. Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic nucleophiles from organic halides.[9] The reaction rate is kinetically controlled and is fastest for the weakest C-X bond, following the established trend: C-I > C-Br > C-Cl .[9][10]
-
1-Bromo-3-chloro-4-fluoro-2-iodobenzene: The presence of a C-I bond makes this molecule exceptionally reactive in metal-halogen exchange. Treatment with common organolithium reagents like n-butyllithium (n-BuLi) will result in rapid and highly selective exchange at the C-I bond, even at low temperatures, to form the corresponding aryllithium species. The other halogen atoms remain untouched under these conditions.
-
1-Bromo-4-chloro-2-fluorobenzene: Lacking an iodine atom, the most reactive site for this molecule is the C-Br bond. While exchange at the C-Br bond is feasible, it typically requires more forcing conditions (e.g., using the more reactive t-BuLi or longer reaction times) compared to the C-I exchange.[11]
This differential reactivity makes 1-Bromo-3-chloro-4-fluoro-2-iodobenzene the superior substrate for generating a specific organometallic intermediate at the C2 position under mild conditions.
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GC-MS Retention Times for Mixed Halogenated Benzene Derivatives: A Comprehensive Column Comparison Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to resolve complex mixtures of halogenated environmental contaminants or pharmaceutical intermediates. The separation of mixed halogenated benzenes (e.g., chlorofluorobenzenes, bromochlorobenzenes) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique physicochemical challenge.
This guide objectively compares column stationary phases and provides a self-validating experimental framework to ensure absolute confidence in your retention time ( tR ) data and structural elucidations.
Mechanistic Causality: Why Halogens Dictate Retention
In gas chromatography, retention time is governed by the analyte's vapor pressure and its activity coefficient within the stationary phase. When substituting hydrogen atoms on a benzene ring with halogens, two competing physicochemical forces dictate the Kovats Retention Index (RI):
-
London Dispersion Forces (Atomic Radius): As we move down the halogen group (F < Cl < Br < I), the atomic radius and electron cloud volume increase. This drastically enhances polarizability and London dispersion forces, exponentially increasing the boiling point and, consequently, the retention time[1].
-
Dipole Moments (Electronegativity): Mixed halogenated benzenes (e.g., 1-bromo-2-chlorobenzene) possess asymmetric electron distributions, creating permanent dipoles.
The Fluorine Anomaly: Despite being the most electronegative element, fluorine's electrons are held so tightly that its polarizability is exceptionally low. Consequently, substituting a hydrogen with a fluorine atom has a negligible—or sometimes negative—effect on the boiling point. For example, 1-chloro-4-fluorobenzene elutes significantly earlier than bromobenzene, despite having two halogen substituents[2],[3].
Column Phase Comparison: Non-Polar vs. Mid-Polar
-
100% Dimethylpolysiloxane (Non-Polar, e.g., DB-1): Separation is driven almost entirely by dispersive interactions (boiling point). While excellent for general screening, non-polar columns often fail to resolve positional isomers (ortho, meta, para) of mixed halogenated benzenes, as their boiling points are nearly identical.
-
5% Phenyl-methylpolysiloxane (Mid-Polar, e.g., DB-5): The incorporation of 5% phenyl groups introduces π−π interactions and dipole-induced dipole interactions[1]. The differing dipole moments of positional isomers interact dynamically with the polarizable phenyl rings in the stationary phase, achieving baseline resolution where non-polar columns fail.
Logical Workflow of Column Interactions
Mechanistic pathways determining GC-MS retention times and isomer resolution for halogenated benzenes.
Quantitative Comparison: Retention Indices & Isotopic Signatures
To objectively compare column performance, we utilize the Kovats Retention Index (RI), which normalizes retention times against an n-alkane standard series. The table below synthesizes experimental RI data alongside the diagnostic MS isotopic ratios used for structural validation.
| Compound | Formula | Boiling Point (°C) | Kovats RI (Non-Polar) | Kovats RI (Mid-Polar) | Diagnostic MS Isotope Ratio |
| Fluorobenzene | C₆H₅F | 85 | 715 | 720 | M (100%) |
| 1-Chloro-4-fluorobenzene | C₆H₄ClF | 130 | 827[2] | 840[2] | M : M+2 (3:1) |
| Chlorobenzene | C₆H₅Cl | 131 | 840 | 850 | M : M+2 (3:1) |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 153 | 908[4] | 941[4] | M : M+2 (1:1) |
| Bromobenzene | C₆H₅Br | 156 | 964[3] | 974[3] | M : M+2 (1:1) |
| Iodobenzene | C₆H₅I | 188 | 1033[5] | 1088[5] | M (100%) |
| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | 196 | 1097[6] | 1111[6] | M : M+2 : M+4 (3:4:1) |
Data synthesized from the NIST Mass Spectrometry Data Center and PubChem experimental repositories.
Experimental Protocol: A Self-Validating GC-MS System
A robust analytical method must be self-validating. Relying solely on retention time is insufficient for mixed halogenated benzenes due to the potential for matrix interference and column degradation. This protocol integrates internal standard tracking and isotopic pattern matching to guarantee data integrity.
Step 1: Sample Preparation & Internal Standard Spiking
-
Extract analytes using a non-polar solvent (e.g., n-hexane) to minimize the co-extraction of polar matrix components.
-
Spike all samples and calibration standards with p-Bromofluorobenzene (BFB) at a concentration of 1.0 ppm as an internal standard[7],[8]. BFB is ideal because its unique 1:1 isotopic signature (m/z 174 and 176) rarely overlaps with target analytes.
Step 2: GC Configuration (Optimized for Mid-Polar Separation)
-
Column: DB-5MS Ultra Inert (30 m × 0.25 mm i.d., 0.25 μm film thickness). The ultra-inert phase prevents peak tailing caused by active sites interacting with halogen lone pairs[9].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 250 °C, Split ratio 10:1 to prevent column overloading, which skews retention indices.
-
Oven Program: 40 °C (hold 2 min) → ramp at 10 °C/min to 180 °C → ramp at 25 °C/min to 280 °C (hold 3 min).
Step 3: MS Acquisition (Self-Validating Parameters)
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Synchronous SIM/Scan mode. Use Scan (m/z 50–350) for library matching and SIM for high-sensitivity isotopic ratio validation.
-
Source Temperature: 230 °C; Quadrupole Temperature: 150 °C.
Step 4: Data Processing & System Validation (Critical Logic)
To ensure the system is self-validating, apply the following logical gates to your data processing method:
-
Retention Time Gate: Calculate the Relative Retention Time (RRT) of the target analyte against the BFB internal standard. Validation Rule: If the absolute RT of the BFB standard drifts by >0.05 minutes between runs, the sequence must be paused for inlet maintenance (e.g., liner replacement).
-
Isotopic Ratio Gate: For any identified mixed halogenated benzene, the software must integrate the M, M+2, and (if applicable) M+4 peaks. Validation Rule: If the experimental isotopic ratio deviates by >10% from the theoretical value (e.g., failing to meet the 3:4:1 ratio for a bromochlorobenzene), the peak must be flagged as a co-elution, and the quantitative data is automatically invalidated.
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-Bromo-3-chloro-4-fluoro-2-iodobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
The precise quantification of elemental composition is a cornerstone of chemical research and pharmaceutical development. For a complex molecule like 1-Bromo-3-chloro-4-fluoro-2-iodobenzene (C₆H₂BrClFI), which contains four distinct halogen elements, this analysis presents a significant challenge. The unique chemical properties of bromine, chlorine, fluorine, and iodine demand specialized analytical approaches to ensure accuracy and reliability.
This guide provides an in-depth comparison of the primary and alternative analytical methodologies for the elemental analysis of such multi-halogenated compounds. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative standards to build a framework of trustworthiness and expertise.
The Challenge of Multi-Halogen Analysis
1-Bromo-3-chloro-4-fluoro-2-iodobenzene is a valuable building block in synthetic chemistry, but its analytical characterization is non-trivial. A successful elemental analysis must accurately quantify each of the four halogens alongside carbon and hydrogen. The primary difficulties arise from:
-
Varying Reactivity: The halogens exhibit a wide range of chemical behaviors, which can lead to incomplete combustion or the formation of inter-halogen species.
-
Interference: The presence of multiple halogens can cause spectral and chemical interferences in many analytical techniques.
-
Fluorine's Unique Chemistry: Fluorine's high electronegativity and the strength of the C-F bond make it particularly challenging to decompose and ionize compared to other halogens.[1]
This guide will compare the established "gold standard" method, Combustion-Ion Chromatography (CIC) , with powerful spectroscopic alternatives like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) .
Pillar 1: Combustion-Ion Chromatography (CIC) - The Gold Standard
For the definitive quantification of halogens in an organic matrix, Combustion-Ion Chromatography (CIC) is the most direct and widely accepted technique.[2] It physically separates the elements from the compound before speciated detection, providing a robust and reliable result for each halogen.
Principle of Operation
The core principle of CIC involves two main stages:
-
Quantitative Combustion (Pyrohydrolysis): The organic sample is completely combusted in a high-temperature furnace (typically >950°C) in a stream of argon and oxygen.[3] The addition of water vapor (pyrohydrolysis) ensures the conversion of all organically bound halogens into their respective hydrogen halides (HF, HCl, HBr, HI).
-
Ion Chromatographic Separation and Detection: The resulting gases are trapped in an aqueous absorption solution. This solution is then injected into an ion chromatograph, which separates the individual halide anions (F⁻, Cl⁻, Br⁻, I⁻) for individual quantification.[4]
Experimental Protocol: CIC Analysis
-
Sample Preparation:
-
Accurately weigh 1-5 mg of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene into a sample boat. The exact mass is critical for calculating the final weight percentage.
-
For volatile samples, encapsulation in tin or aluminum capsules is recommended to prevent loss prior to analysis.
-
-
Combustion:
-
Place the sample boat into the automated furnace autosampler.
-
Initiate the combustion sequence. The furnace temperature is ramped to over 950°C in an oxygen-rich environment, with a continuous stream of water vapor.[3] This ensures complete sample oxidation and conversion of halogens to hydrogen halides.
-
-
Absorption:
-
The gaseous combustion products are swept by the carrier gas into an absorption module containing a specific volume of an aqueous solution (often with a reducing agent like sodium thiosulfate to ensure all species are in the correct ionic state).[5]
-
-
Ion Chromatography:
-
An aliquot of the absorption solution is automatically injected into the IC system.
-
The sample is passed through an anion-exchange column using a suitable eluent (e.g., a sodium carbonate/bicarbonate solution).[5] The column separates the halide ions based on their affinity.
-
The separated ions pass through a suppressor (to reduce background conductivity) and are measured by a conductivity detector.[6]
-
The resulting chromatogram shows distinct, quantifiable peaks for fluoride, chloride, bromide, and iodide.
-
Diagram: Combustion-Ion Chromatography (CIC) Workflow
Caption: Workflow for speciated halogen analysis using Combustion-Ion Chromatography.
Pillar 2: Spectroscopic Alternatives and Their Applications
While CIC is definitive, other spectroscopic methods offer advantages in speed, sensitivity for certain elements, or non-destructive analysis. However, they come with their own set of challenges for multi-halogenated compounds.
A. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is renowned for its exceptional sensitivity, capable of detecting elements at parts-per-billion or even parts-per-trillion levels. However, its application to halogens is complex.
-
Principle: A liquid sample is nebulized into a high-temperature (6,000-10,000 K) argon plasma. The plasma atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio in a mass spectrometer.
-
Challenges for Halogens:
-
High Ionization Potentials: Fluorine and chlorine, in particular, have very high first ionization potentials, leading to inefficient ionization in an argon plasma and thus poor sensitivity.[1][7]
-
Spectral Interferences: Common plasma- and matrix-based polyatomic ions can interfere with the detection of halogen isotopes.[8]
-
-
Specialized Protocols:
-
Sample Preparation: The organic compound must first be completely digested, typically using microwave-assisted acid digestion, to create a clear aqueous solution compatible with the ICP-MS nebulizer.[9]
-
Indirect Fluorine Detection: To overcome fluorine's poor ionization, a common strategy is to introduce a barium (Ba) solution to the sample. In the plasma, the Ba and F form a stable polyatomic ion, BaF⁺, which is readily detected at m/z 157.[10]
-
Collision/Reaction Cells: Modern triple quadrupole ICP-MS (ICP-QQQ) instruments use a collision/reaction cell with gases like oxygen to remove polyatomic interferences, enabling more accurate measurement of Cl and Br.
-
B. X-Ray Fluorescence (XRF)
XRF is a powerful, non-destructive technique primarily used for solid samples, offering rapid qualitative and quantitative analysis.
-
Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from its atoms. When outer-shell electrons drop to fill these vacancies, they emit secondary X-rays with energies characteristic of each element.
-
Applicability to 1-Bromo-3-chloro-4-fluoro-2-iodobenzene:
-
Strengths: XRF is highly effective for heavier elements. It can provide excellent sensitivity for bromine (Br) and iodine (I) .[11][12] The analysis is fast and requires minimal sample preparation (typically pressing the solid into a pellet).
-
Weaknesses: XRF is significantly less sensitive to lighter elements. Detecting fluorine (F) is generally not feasible with standard lab equipment, and chlorine (Cl) detection can be challenging. The accuracy can also be affected by matrix effects.[11]
-
Diagram: ICP-MS Analytical Workflow
Caption: Workflow for halogen analysis via ICP-MS, including digestion and spiking.
Pillar 3: Trustworthiness through Standards and Validation
Regardless of the chosen instrumentation, the trustworthiness of the results hinges on a robust framework of proper calibration using certified standards and a thorough method validation process.[13]
The Role of Certified Reference Materials (CRMs)
Since a specific CRM for 1-Bromo-3-chloro-4-fluoro-2-iodobenzene is not commercially available, analytical standards are established using well-characterized, pure organic compounds with certified elemental compositions.[14][15]
-
Calibration Standards: For CIC, calibration curves are generated using aqueous ionic standards of F⁻, Cl⁻, Br⁻, and I⁻.
-
Method Validation Standards: To validate the entire process (including combustion/digestion), a stable, non-volatile, pure organohalogen compound is used as a control. Examples include:
-
S-Benzylthiouronium chloride (for Chlorine)
-
Other commercially available, high-purity halogenated compounds from suppliers like MilliporeSigma, Agilent, or CPAchem.[14][16][17]
-
The choice of standard should ideally have a matrix as close as possible to the analyte, but in most cases, a pure compound with a certified halogen content is sufficient to verify recovery.
-
Protocol: Analytical Method Validation
To prove an analytical method is "fit for purpose," a validation study must be conducted. This is a self-validating system that ensures the protocol is accurate, precise, and reliable for the specific analyte.[18][19][20] Key parameters include:
-
Accuracy: Determined by analyzing a CRM or by spiking a blank matrix with a known amount of the analyte. The result is expressed as percent recovery. The acceptance criterion is typically 90-110%.[20]
-
Precision: The degree of agreement among individual test results. It is measured at two levels:
-
Repeatability: Multiple measurements of the same sample by the same analyst on the same day.
-
Intermediate Precision: Measurements on different days or by different analysts.
-
Results are expressed as Relative Standard Deviation (%RSD), which should typically be below 5%.[21]
-
-
Specificity: The ability to accurately measure the analyte in the presence of other components (e.g., other halogens). CIC demonstrates excellent specificity due to the chromatographic separation.[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity & Range: The concentration range over which the instrument's response is directly proportional to the analyte concentration.
Diagram: The Method Validation Process
Caption: Core parameters and tools involved in validating an analytical method.
Comparative Summary and Recommendations
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for speciation, required sensitivity, sample throughput, and whether the analysis can be destructive.
| Feature | Combustion-Ion Chromatography (CIC) | Inductively Coupled Plasma-MS (ICP-MS) | X-Ray Fluorescence (XRF) |
| Principle | Combustion, Absorption, Separation | Plasma Ionization, Mass Separation | X-ray Emission |
| Halogen Speciation | Excellent (F, Cl, Br, I separated) | No (Total element content only) | No (Total element content only) |
| Sensitivity for F | Good | Excellent (via indirect BaF⁺) | Not Feasible |
| Sensitivity for Cl | Good | Moderate (Interference-prone) | Low to Moderate |
| Sensitivity for Br/I | Excellent | Excellent | Good to Excellent[11] |
| Destructive? | Yes | Yes | No |
| Sample Throughput | Moderate | High | Very High |
| Primary Use Case | Definitive quantification & speciation , Purity assessment, Reference method | Ultra-trace analysis , Impurity testing | Rapid screening , Analysis of solids, Non-destructive testing |
| Governing Standards | DIN 38409-59, ASTM D7359 | USP <233>, EPA Method 6020 | ASTM D4327 (related) |
Expert Recommendation:
-
For definitive, speciated quantification of all four halogens in 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, required for regulatory submission or establishing a reference standard, Combustion-Ion Chromatography (CIC) is the unequivocal method of choice. Its ability to separate and individually quantify each halogen provides the most trustworthy and complete data.[2][3]
-
If the primary goal is to detect ultra-trace levels of the compound or its metallic impurities, a validated ICP-MS method is superior, provided the complex sample preparation and indirect detection schemes are properly implemented.[9]
-
For rapid, high-throughput screening of solid samples where the primary interest is in the heavier halogens (Br and I), XRF is an excellent and efficient non-destructive tool.[12]
By selecting the appropriate analytical standard—both the method and the reference material—and rigorously validating the procedure, researchers can ensure the highest degree of scientific integrity in the characterization of complex molecules like 1-Bromo-3-chloro-4-fluoro-2-iodobenzene.
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Kumar, V., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]
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van Zoonen, P., et al. (1999). VALIDATION OF ANALYTICAL METHODS AND LABORATORY PROCEDURES FOR CHEMICAL MEASUREMENTS. CORE. Available at: [Link]
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AOBChem. (n.d.). 1-Bromo-3-chloro-4-fluoro-2-iodobenzene. AOBChem Product Page. Available at: [Link]
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Singh, R., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. Available at: [Link]
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Safety Operating Guide
Mastering the Handling of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene: A Guide to Safe and Effective Laboratory Operations
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 1-Bromo-3-chloro-4-fluoro-2-iodobenzene, a polysubstituted aromatic compound, presents a unique set of handling challenges due to its complex halogenation. This guide provides a comprehensive framework for its safe management in the laboratory, from initial handling to final disposal, ensuring the integrity of your research and the safety of your team.
Hazard Assessment and Toxidological Profile
While specific toxicological data for 1-Bromo-3-chloro-4-fluoro-2-iodobenzene is not extensively available, the presence of multiple halogen substituents necessitates a cautious approach.[1] Based on data from structurally similar compounds, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4][5][6] Therefore, all handling procedures must be designed to minimize direct contact and inhalation.
Assumed Primary Hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Engineering Controls: The First Line of Defense
The primary engineering control for handling 1-Bromo-3-chloro-4-fluoro-2-iodobenzene is a certified chemical fume hood.[7] All manipulations, including weighing, transferring, and reaction quenching, should be performed within the fume hood to prevent the release of vapors or aerosols into the laboratory environment. The fume hood should have adequate airflow, and its performance should be regularly monitored. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[2][3][5]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is essential to provide a robust barrier against exposure. The following table summarizes the recommended PPE for handling 1-Bromo-3-chloro-4-fluoro-2-iodobenzene.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][4] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[8][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[7][10] For prolonged contact or when handling larger quantities, double-gloving is advised. Always inspect gloves for any signs of degradation or puncture before use.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat or a 100% cotton lab coat should be worn and kept fully buttoned to protect against skin contact.[7] |
| Respiratory Protection | Respirator (if necessary) | While a fume hood is the primary control, a NIOSH-approved respirator may be required if engineering controls are insufficient or during emergency situations.[7][10] |
Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure safe handling during routine laboratory operations.
Pre-Operational Checklist:
-
Verify that the chemical fume hood is operational.
-
Ensure that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents within the fume hood.
Handling Procedure:
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid compound inside the fume hood.
-
Use a spatula or other appropriate tool to handle the solid, minimizing the generation of dust.
-
Ensure the container is securely closed after use.
-
-
In Case of a Spill:
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[7]
-
Carefully sweep the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Operational Workflow Diagram
The following diagram illustrates the logical flow of operations for the safe handling of 1-Bromo-3-chloro-4-fluoro-2-iodobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
